molecular formula C6H7ClN2 B1366897 5-Chloro-6-methylpyridin-2-amine CAS No. 36936-23-9

5-Chloro-6-methylpyridin-2-amine

Cat. No.: B1366897
CAS No.: 36936-23-9
M. Wt: 142.58 g/mol
InChI Key: SHIKRPPKGCWKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIKRPPKGCWKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482438
Record name 5-chloro-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36936-23-9
Record name 5-chloro-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-2-amine: Structure, Bonding, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methylpyridin-2-amine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development.[1][2] Its trifunctional nature, featuring an amino group, a chloro substituent, and a methyl group on the pyridine core, provides a versatile platform for constructing more complex molecular architectures.[1] This guide offers a comprehensive analysis of its structure, bonding characteristics, and reactivity, providing insights for its strategic application in research and development.

This compound, identified by its CAS number 36936-23-9, possesses the molecular formula C₆H₇ClN₂ and a molecular weight of approximately 142.59 g/mol .[3] It typically appears as a beige to yellow crystalline solid with a melting point in the range of 70-75 °C.

Molecular Structure and Bonding

The structure of this compound is characterized by a pyridine ring substituted at the 2, 5, and 6 positions. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, forms the core of the molecule.

Substituent Effects on Electronic Properties

The electronic nature of the pyridine ring is significantly influenced by the attached functional groups:

  • Amino Group (-NH₂): Positioned at the 2-position, the amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This increases the electron density of the pyridine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. The amino group also imparts nucleophilic character to the molecule.

  • Chloro Group (-Cl): Located at the 5-position, the chloro group is an electron-withdrawing group through induction due to its high electronegativity. However, it can also act as a weak electron-donating group through resonance, where its lone pairs can delocalize into the ring. The overall effect is typically deactivating for electrophilic aromatic substitution but directing to the ortho and para positions.

  • Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group through hyperconjugation, which further slightly increases the electron density of the pyridine ring.

The interplay of these substituents dictates the molecule's reactivity and provides multiple sites for chemical modification.

Structural Data and Bonding Parameters

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are often proprietary, typical spectral features can be predicted based on its structure and data from analogous compounds.

Property Description
¹H NMR The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
¹³C NMR The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons would be indicative of the electron-donating and -withdrawing effects of the substituents. For instance, the carbon attached to the amino group would be shifted upfield compared to an unsubstituted pyridine.[8]
FTIR The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Cl stretching vibration.
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is a characteristic signature for monochlorinated compounds. Fragmentation patterns would likely involve the loss of the methyl group, the chloro group, or cleavage of the pyridine ring.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the functional groups present on the pyridine ring.

Reactions of the Amino Group

The amino group at the 2-position is a primary site for nucleophilic reactions. It can readily react with electrophiles such as acyl chlorides, anhydrides, and isocyanates to form the corresponding amides and ureas. The nucleophilicity of the amino group is enhanced by the electron-donating methyl group at the 6-position.

Reactions of the Chloro Group

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. However, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig), the C-Cl bond can be readily functionalized, allowing for the introduction of a wide range of substituents.[9]

Synthetic Protocols

A common synthetic route to produce substituted 2-aminopyridines involves the amination of the corresponding chloropyridine. For example, a method for preparing 2-amino-5-methylpyridine involves the reaction of 2-chloro-5-methylpyridine with ammonia under pressure in the presence of a copper catalyst.[10] A similar strategy could be employed for the synthesis of this compound.

An alternative approach involves the functionalization of a pre-existing aminopyridine. For instance, the synthesis of the related compound 6-Chloro-5-methylpyridin-2-amine, a key intermediate for the cystic fibrosis drug Lumacaftor, starts from 2-amino-6-chloropyridine and involves a Suzuki-Miyaura cross-coupling reaction for the methylation at the 5-position.[11]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of biologically active molecules.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities.[12][13]

This compound serves as a precursor for the development of:

  • Pharmaceuticals: It is utilized in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties.[1][2] The structural motifs present in this compound are found in various classes of therapeutic agents.

  • Agrochemicals: It is also employed in the formulation of herbicides and fungicides, contributing to crop protection.[1][2] The trifluoromethylpyridine moiety, which can be synthesized from related chloromethylpyridines, is a key structural feature in many active agrochemical ingredients.[14]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of functional groups on a pyridine core provides multiple avenues for chemical modification, making it a key intermediate in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its structure, bonding, and reactivity is essential for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to 5-Chloro-6-methylpyridin-2-amine (CAS: 36936-23-9): A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Pyridine

In the landscape of medicinal chemistry and process development, the strategic value of a molecular intermediate is measured by its versatility, reactivity, and ultimate contribution to high-value active pharmaceutical ingredients (APIs). 5-Chloro-6-methylpyridin-2-amine, also known as 2-Amino-5-chloro-6-picoline, has emerged as a pivotal building block, most notably for its role in the synthesis of the cystic fibrosis modulator, Lumacaftor.[1][2] Its unique arrangement of chloro, methyl, and amino functional groups on a pyridine scaffold endows it with a reactivity profile that is highly desirable for constructing complex molecular architectures.[3]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer a senior application scientist's perspective on its synthesis, analytical characterization, and critical applications. We will delve into the causality behind synthetic route selection and provide a framework for its utilization in modern drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe application in research and development.

Properties
PropertyValueSource(s)
CAS Number 36936-23-9[1][4]
Molecular Formula C₆H₇ClN₂[1][4]
Molecular Weight 142.59 g/mol [4][5]
Appearance Solid[4][5]
Melting Point 70-75 °C[4]
Boiling Point 234.2 °C at 760 mmHg[1][2]
Density 1.26 g/cm³[1]
SMILES NC1=NC(C)=C(Cl)C=C1[1]
InChI Key SHIKRPPKGCWKJO-UHFFFAOYSA-N[4]
Safety Information

This compound is classified as hazardous and requires careful handling in a laboratory setting.

Hazard StatementCode
Acute Toxicity, Oral (Category 4)H302 (Harmful if swallowed)
Serious Eye Damage (Category 1)H318 (Causes serious eye damage)

Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used at all times. Work should be conducted in a well-ventilated fume hood.[4]

Optimized Synthesis: A Modern, Scalable Approach

The industrial viability of an intermediate is critically dependent on a safe, efficient, and scalable synthetic route. Early syntheses of this compound were low-yielding and utilized hazardous reagents like peroxides and phosphorus oxychloride, making them unsuitable for large-scale production.[2] A significant advancement was reported by Zhang et al. (2020), which provides a robust four-step synthesis starting from the readily available 2-amino-6-chloropyridine.[1][2] This route achieves an impressive overall yield of 62.4% with a final product purity of over 99%.[1]

The causality behind this improved route lies in its strategic avoidance of harsh oxidation and chlorination steps on the pyridine ring. Instead, it begins with a precursor already possessing the required 2-amino and 6-chloro functionalities and focuses on the precise introduction of the methyl group at the 5-position via a well-understood and highly efficient Suzuki-Miyaura cross-coupling reaction.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Deprotection A 2-Amino-6-chloropyridine B N-(6-Chloropyridin-2-yl)pivalamide A->B  Pivaloyl chloride, Et3N, CH2Cl2   C N-(5-Bromo-6-chloropyridin-2-yl)pivalamide B->C  NBS, H2SO4   D N-(6-Chloro-5-methylpyridin-2-yl)pivalamide C->D  Methylboronic acid, Pd(OAc)2, DPEphos, NaHCO3   E This compound D->E  Conc. HCl, Methanol  

Caption: Optimized 4-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from Zhang et al., Org. Process Res. Dev. 2020, 24, 5, 775–781.[1]

  • Step 1: N-(6-Chloropyridin-2-yl)pivalamide (Protection): To a solution of 2-amino-6-chloropyridine in dichloromethane (CH₂Cl₂), triethylamine (Et₃N) is added. The mixture is cooled, and pivaloyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Step 2: N-(5-Bromo-6-chloropyridin-2-yl)pivalamide (Bromination): The protected intermediate from Step 1 is dissolved in concentrated sulfuric acid (H₂SO₄), and N-bromosuccinimide (NBS) is added portion-wise while maintaining a low temperature. The reaction is stirred until the starting material is consumed.

  • Step 3: N-(6-Chloro-5-methylpyridin-2-yl)pivalamide (Suzuki-Miyaura Coupling): The brominated intermediate from Step 2, methylboronic acid, sodium bicarbonate (NaHCO₃), palladium(II) acetate (Pd(OAc)₂), and DPEphos are combined in a mixture of 1,2-dimethoxyethane and water. The mixture is heated to reflux under a nitrogen atmosphere. The rationale for selecting DPEphos as the ligand is its proven efficacy in facilitating the Suzuki-Miyaura coupling with heteroaryl chlorides, leading to high yields and selectivity.[1]

  • Step 4: this compound (Deprotection): The product from Step 3 is dissolved in methanol, and concentrated hydrochloric acid (HCl) is added. The mixture is heated to effect deprotection. After completion, the solvent is removed, and the pH is adjusted with a base to precipitate the final product, which is then isolated.

Core Applications in Drug Discovery

The utility of this compound is most prominently demonstrated in its role as a key building block for pharmaceuticals.

Flagship Application: Synthesis of Lumacaftor

Lumacaftor (VX-809) is a corrector molecule that, in combination with the potentiator Ivacaftor, treats cystic fibrosis in patients with the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] this compound constitutes a critical fragment of the Lumacaftor molecule. Its synthesis was a pivotal step in the overall manufacturing process of the drug.

Mechanism of Action & The CFTR Pathway

Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes.[6] The most common mutation, F508del, results in a misfolded CFTR protein that is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[6] Consequently, insufficient CFTR protein reaches the cell surface to perform its function.

Lumacaftor acts as a pharmacological chaperone, or "corrector." It is believed to bind directly to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to bypass the ER quality control, be processed through the Golgi apparatus, and traffic to the cell membrane.[6] While it does not restore full function, it significantly increases the quantity of functional channels at the cell surface.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Ribosome Ribosome Nascent_WT Nascent Wild-Type CFTR Polypeptide Ribosome->Nascent_WT Nascent_F508del Nascent F508del CFTR Polypeptide Ribosome->Nascent_F508del Folding_WT Correct Folding Nascent_WT->Folding_WT Misfolding_F508del Misfolding Nascent_F508del->Misfolding_F508del Processing Processing & Maturation Folding_WT->Processing ER Exit ERQC ER Quality Control (ERQC) Misfolding_F508del->ERQC Lumacaftor Lumacaftor (Corrector) Misfolding_F508del->Lumacaftor binds & stabilizes Proteasome Proteasomal Degradation ERQC->Proteasome Corrected_Folding Corrected Folding Lumacaftor->Corrected_Folding Corrected_Folding->Processing ER Exit (Rescued) WT_Channel Functional WT-CFTR Channel Processing->WT_Channel F508del_Channel Rescued F508del-CFTR Channel Processing->F508del_Channel

Caption: The CFTR protein processing pathway and the corrective mechanism of Lumacaftor.

Potential as a Scaffold for Kinase Inhibitors

The substituted 2-aminopyridine motif is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[7][8] This is because the endocyclic pyridine nitrogen and the exocyclic amino group can form a bidentate hydrogen bond pattern with the highly conserved hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

While specific, marketed kinase inhibitors directly derived from this compound are not prominently documented, its structure contains all the necessary features to serve as a valuable starting point for such discovery programs. The chlorine atom at the 5-position and the methyl group at the 6-position provide vectors for synthetic elaboration, allowing chemists to tune properties such as selectivity, potency, and pharmacokinetics. For example, the chlorine can be replaced via nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions to explore the solvent-exposed region of the kinase active site.[9] This makes the compound an attractive core for building libraries targeting various kinases, such as Src/Abl, CDKs, or ROCKs.[7][9]

Analytical Characterization: A Self-Validating System

For any intermediate, rigorous analytical characterization is non-negotiable to ensure identity, purity, and consistency.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons (around 2.3-2.5 ppm), and a broad singlet for the amino (-NH₂) protons. The aromatic protons will appear as doublets, with coupling constants typical for ortho- and meta-protons on a pyridine ring.
¹³C NMR The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups: the carbon bearing the amino group will be significantly upfield, while the carbons attached to the nitrogen and chlorine atoms will be downfield. The methyl carbon will appear at a characteristic upfield shift (around 18-20 ppm).
Mass Spec. The mass spectrum under electron ionization (EI) would be expected to show a molecular ion (M⁺) peak at m/z 142 and an M+2 peak at m/z 144 with an intensity ratio of approximately 3:1, characteristic of the presence of a single chlorine atom. Key fragmentation would likely involve the loss of a methyl radical or HCl.
FT-IR The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations in the aromatic region (approx. 1400-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.
HPLC Purity analysis by reverse-phase HPLC is standard. A high-purity sample (>99%) should exhibit a single major peak with minimal impurities detected at a relevant wavelength (e.g., 254 nm).[1]

Conclusion

This compound (CAS 36936-23-9) transcends its role as a mere chemical intermediate. Its strategic importance is cemented by its integral role in the synthesis of the life-altering drug Lumacaftor. The development of a safe, scalable, and high-yielding synthesis has secured its place in industrial-scale pharmaceutical manufacturing. Furthermore, its inherent structural motifs position it as a highly attractive and versatile scaffold for future drug discovery campaigns, particularly in the competitive field of kinase inhibitor development. For researchers and drug developers, a deep understanding of this compound's synthesis, reactivity, and application provides a powerful tool for the advancement of modern medicine.

References

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-2-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methylpyridin-2-amine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including the chloro, methyl, and amino functional groups on the pyridine ring, make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, methods for its analytical characterization, and its significant applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂[2][3]
Molecular Weight 142.59 g/mol [2][3]
Appearance Typically a solid; may vary based on purity[4]
Melting Point 70-75 °C[5]
Boiling Point 234.191 °C at 760 mmHg[5][6]
Density 1.26 g/cm³[5][6]
Solubility Limited solubility in water; soluble in many organic solvents like ethanol and acetone.[4]
Flash Point 95.435 °C[5][6]
CAS Number 36936-23-9[2]

The presence of the amino group imparts basic properties to the molecule, allowing it to react with acids to form salts.[4] The chlorine atom and the amino group also serve as reactive sites for various chemical transformations, making it a valuable synthon in organic chemistry.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common method involves the chlorination of 2-amino-6-methylpyridine.[7] An alternative efficient preparation method involves the aminolysis of 2-chloro-5-methylpyridine.[8]

Experimental Protocol: Aminolysis of 2-Chloro-5-methylpyridine[9]

This protocol is based on the method described in patent CN102924370A.

Materials:

  • 2-Chloro-5-methylpyridine

  • Methanol

  • Liquid Ammonia

  • Copper (II) sulfate (CuSO₄)

  • Toluene

  • Anhydrous sodium sulfate

Equipment:

  • High-pressure autoclave

  • Stirring mechanism

  • Heating and cooling system

  • Distillation apparatus

  • Extraction funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 5-liter high-pressure autoclave, charge 1.275 kg of 2-chloro-5-methylpyridine, 1.9 kg of methanol, 1.25 kg of liquid ammonia, and 63.7 g of CuSO₄.

  • Reaction: Seal the autoclave and begin stirring. Heat the mixture to 150°C. The pressure will rise to approximately 4 MPa. Maintain these conditions for 8 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to 40°C and carefully vent the pressure. Purge the vessel with air for at least 2 hours to remove residual ammonia.

  • Solvent Removal: Transfer the reaction mixture to a distillation apparatus and remove the methanol by distillation at atmospheric pressure until the methanol content is less than 10%.

  • Workup: Cool the residue to 40°C and add a suitable amount of water with stirring for 10 minutes.

  • Extraction: Transfer the mixture to an extraction funnel and extract with toluene three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to recover the toluene.

  • Purification: The crude product is then purified by vacuum distillation to yield this compound as a white solid.

Synthesis_Workflow Reactants 2-Chloro-5-methylpyridine, Liquid Ammonia, Methanol, CuSO4 Autoclave Autoclave Reaction (150°C, 4 MPa, 8h) Reactants->Autoclave Cooldown Cooldown & Depressurize Autoclave->Cooldown Distillation Methanol Distillation Cooldown->Distillation Workup Aqueous Workup Distillation->Workup Extraction Toluene Extraction Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product Applications Start This compound Pharma Pharmaceutical Synthesis Start->Pharma Agro Agrochemical Synthesis Start->Agro Material Material Science Start->Material API Active Pharmaceutical Ingredient (API) Intermediate Pharma->API Herbicides Herbicides Agro->Herbicides Fungicides Fungicides Agro->Fungicides Polymers Polymers & Coatings Material->Polymers AntiInflammatory Anti-inflammatory Agents API->AntiInflammatory Antimicrobial Antimicrobial Agents API->Antimicrobial Lumacaftor Lumacaftor Intermediate API->Lumacaftor

References

5-Chloro-6-methylpyridin-2-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylpyridin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 36936-23-9) is a pivotal chemical intermediate, recognized for its integral role as a building block in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5] Its unique structure, featuring a chlorinated and aminated picoline core, offers versatile reactivity for constructing complex, biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore two core strategies: the direct chlorination of 2-amino-6-methylpyridine and the high-pressure amination of 2-chloro-5-methylpyridine. The discussion extends to the synthesis of these key precursors, offering a complete strategic map for laboratory and scale-up applications. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and process optimization, ensuring a trustworthy and authoritative resource for chemical synthesis.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalized derivatives are cornerstones of modern drug discovery. This compound belongs to this critical class of compounds. Its value lies in the strategic placement of three key functional groups on the pyridine ring:

  • The 2-Amino Group: A versatile handle for a multitude of chemical transformations, including amide bond formation, N-alkylation, and participation in cyclization reactions. It also significantly influences the electronic properties of the pyridine ring.

  • The 5-Chloro Group: Provides a site for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Its electron-withdrawing nature also modulates the ring's reactivity.

  • The 6-Methyl Group: Offers a point for potential further functionalization and influences the steric environment around the adjacent nitrogen atom, which can be crucial for tuning binding interactions in a biological target.

This trifecta of functionalities makes the molecule a highly sought-after intermediate for creating libraries of compounds in the pursuit of new therapeutic agents.[1] This guide dissects the most practical and field-proven methods for its synthesis.

Core Synthetic Pathways to this compound

Two principal retrosynthetic disconnections dominate the strategic approach to synthesizing the target molecule. The choice between them is often dictated by the availability and cost of starting materials, required scale, and available equipment.

Pathway I: Electrophilic Chlorination of 2-Amino-6-methylpyridine

This is arguably the most direct and intuitive approach, involving the selective chlorination of a readily available picoline derivative.[6]

Causality and Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C2 position is a powerful activating group, increasing the electron density of the pyridine ring and directing incoming electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the C6-methyl group, substitution is strongly favored at the C5 position. The challenge lies in selecting a chlorinating agent and conditions that provide high selectivity and yield without leading to over-chlorination or other side reactions. While direct use of chlorine gas in strong acid is possible, a safer and more controlled laboratory method utilizes an in-situ generation of the electrophilic chlorine species.[7]

Workflow for Pathway I

A 2-Amino-6-methylpyridine C Electrophilic Aromatic Substitution A->C Substrate B Chlorinating Agent (e.g., NaClO + HCl) B->C Reagent E Workup & Purification (pH adjustment, extraction) C->E D This compound E->D Final Product A 2-Chloro-5-methylpyridine D High-Pressure Amination (SNAr Reaction) A->D Substrate B Liquid Ammonia (NH3) B->D Nucleophile C Copper Catalyst (e.g., CuSO4) C->D Catalyst F Workup & Purification (Solvent removal, extraction) D->F E This compound F->E Final Product A 2-Cyano-6-methylpyridine B Step 1: Hydrolysis (H2O2, NaOH) A->B C 6-Methyl-2-pyridinecarboxamide B->C D Step 2: Hofmann Degradation (NaOBr) C->D E 2-Amino-6-methylpyridine D->E A 2-Amino-5-methylpyridine B Step 1: Diazotization (Nitrosyl Chloride or NaNO2/HCl) A->B C Pyridinediazonium Salt B->C D Step 2: Sandmeyer Reaction (CuCl/HCl) C->D E 2-Chloro-5-methylpyridine D->E

References

Spectroscopic Signature of 5-Chloro-6-methylpyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Chloro-6-methylpyridin-2-amine (CAS No: 36936-23-9), a key pyridine derivative utilized in various research and development applications, particularly in the synthesis of novel pharmaceutical compounds. This document is structured to provide not just the data, but the underlying scientific rationale for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, reflecting a synthesis of theoretical principles and practical laboratory insights.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine ring, a heterocyclic aromatic structure that gives rise to a distinct and informative spectroscopic profile. The presence of an amino group, a methyl group, and a chlorine atom on the pyridine core creates a unique electronic environment, which is reflected in its interaction with different regions of the electromagnetic spectrum. Understanding this spectroscopic signature is paramount for confirming the identity, purity, and structure of the compound in any experimental setting.

The molecular formula is C₆H₇ClN₂ with a molecular weight of approximately 142.59 g/mol .[1][2][3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chlorine atom.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3 - 7.5d1HH-3The proton at position 3 is expected to be a doublet due to coupling with H-4. It will be downfield due to the aromatic ring current.
~ 6.4 - 6.6d1HH-4The proton at position 4 is also a doublet, coupled with H-3. It is expected to be upfield compared to H-3 due to the influence of the adjacent electron-donating amino group.
~ 4.5 - 5.5br s2H-NH₂The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
~ 2.3 - 2.5s3H-CH₃The methyl protons will appear as a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amino protons.

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of 0-12 ppm is typically sufficient.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. The spectrum is calibrated using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 158 - 162C-2The carbon bearing the amino group (C-2) is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.
~ 145 - 150C-6The carbon attached to the methyl group and adjacent to the ring nitrogen (C-6) will also be downfield.
~ 138 - 142C-4The chemical shift of C-4 will be influenced by the methyl and amino groups.
~ 115 - 120C-5The carbon bonded to the chlorine atom (C-5) will have its chemical shift influenced by the electronegativity of chlorine.
~ 108 - 112C-3C-3 is expected to be relatively upfield due to the influence of the adjacent amino group.
~ 20 - 25-CH₃The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width (sw): A range of 0-200 ppm is standard.

  • Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phase and baseline correction. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bonds of the amino group, the C-H bonds of the aromatic ring and the methyl group, the C=C and C=N bonds of the pyridine ring, and the C-Cl bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric) of the primary amine.
3100 - 3000Medium-WeakAromatic C-H stretching.
2980 - 2850Medium-WeakAliphatic C-H stretching of the methyl group.
1640 - 1590StrongC=C and C=N ring stretching vibrations of the pyridine ring.
1620 - 1560StrongN-H bending (scissoring) of the primary amine.
1480 - 1440MediumC-H bending of the methyl group.
850 - 750StrongC-H out-of-plane bending of the aromatic ring.
750 - 650StrongC-Cl stretching.

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of chlorine, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern

fragmentation cluster_M M [C₆H₇³⁵ClN₂]⁺˙ m/z = 142 M_minus_HCN [C₅H₆ClN]⁺˙ m/z = 115 M->M_minus_HCN - HCN M_minus_Cl [C₆H₇N₂]⁺ m/z = 107 M->M_minus_Cl - Cl M_minus_CH3 [C₅H₄ClN₂]⁺ m/z = 127 M->M_minus_CH3 - CH₃ M_plus_2 [C₆H₇³⁷ClN₂]⁺˙ m/z = 144 M_cluster Molecular Ion Cluster (Ratio ~3:1)

Caption: Predicted major fragmentation pathways for this compound.

Predicted m/z Values and Corresponding Fragments

m/zFragmentNotes
142/144[C₆H₇ClN₂]⁺˙Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine.
127/129[C₅H₄ClN₂]⁺Loss of a methyl radical (•CH₃).
115/117[C₅H₆ClN]⁺˙Loss of hydrogen cyanide (HCN) from the pyridine ring.
107[C₆H₇N₂]⁺Loss of a chlorine radical (•Cl).

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Conclusion

The spectroscopic data for this compound, as predicted and interpreted in this guide, provides a robust analytical framework for its identification and characterization. The combination of NMR, IR, and MS techniques offers complementary information that, when considered together, allows for an unambiguous confirmation of the molecule's structure. The protocols and interpretations provided herein are intended to serve as a valuable resource for researchers and scientists working with this compound, ensuring data integrity and facilitating the progress of their scientific endeavors.

References

An In-Depth Technical Guide to the Organic Solvent Solubility of 5-Chloro-6-methylpyridin-2-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-6-methylpyridin-2-amine, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's physicochemical properties, a robust, validated protocol for empirical solubility determination, and the scientific rationale behind these methodologies. This guide is intended for researchers, chemists, and drug development professionals who require both theoretical insight and practical, reproducible methods for handling this important chemical intermediate.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is not an arbitrary property; it is a direct consequence of its structure, polarity, and ability to interact with the solvent. Understanding the physicochemical profile of this compound is the first step in predicting and rationalizing its behavior in various organic solvents.

Compound Identity and Properties:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 36936-23-9[2]
Molecular Formula C₆H₇ClN₂[2]
Molecular Weight 142.59 g/mol [2]
Appearance Solid[2]
Melting Point 70-75 °C[3]
Boiling Point 234.2 °C at 760 mmHg[2][3]
Density 1.26 g/cm³[2][3]

The structure of this compound features a pyridine ring, a primary amine group, a chloro group, and a methyl group.[2] Each of these functional groups contributes to its overall solubility profile:

  • Pyridine Ring and Amino Group: The nitrogen atoms in the pyridine ring and the exocyclic amine group are capable of acting as hydrogen bond acceptors. The N-H bonds of the primary amine also make it a strong hydrogen bond donor. These features suggest a strong affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Chloro and Methyl Groups: These groups add nonpolar character and increase the molecule's size, which can enhance solubility in less polar solvents. The chloro group, while electronegative, contributes to van der Waals interactions.

  • Overall Polarity: The combination of polar (amine, pyridine nitrogen) and nonpolar (chloro, methyl, aromatic ring) features gives the molecule a balanced polarity. It is expected to be soluble in a range of organic solvents, but poorly soluble in water.[4] While one supplier notes it is "Soluble in many organic solvents like ethanol, acetone," quantitative public data is scarce, underscoring the need for empirical determination.[4]

The following diagram illustrates the relationship between the molecule's structural features and its potential interactions with different classes of solvents.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₆H₇ClN₂ Amine Amino Group (-NH₂) Solute->Amine PyridineN Pyridine N Solute->PyridineN ChloroMe Chloro/Methyl Groups Solute->ChloroMe PolarProtic Polar Protic (e.g., Ethanol, Methanol) Amine->PolarProtic Strong H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Amine->PolarAprotic H-Bonding (Donor) PyridineN->PolarProtic H-Bonding (Acceptor) PyridineN->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene, Hexane) ChloroMe->Nonpolar Van der Waals G prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. equilibrate 2. Equilibration Agitate vials in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to reach equilibrium. prep->equilibrate Ensure sufficient excess separate 3. Phase Separation Allow vials to stand. Centrifuge or filter (0.22 µm PTFE) to separate undissolved solid from the saturated supernatant. equilibrate->separate Critical for accuracy quantify 4. Quantification Prepare serial dilutions of the clear supernatant. Analyze concentration using a validated analytical method (e.g., HPLC-UV). separate->quantify Avoid disturbing solid calculate 5. Calculation Determine solubility (mg/mL or mol/L) from the measured concentration of the saturated solution. quantify->calculate

References

An In-depth Technical Guide to 2-Amino-5-chloro-6-methylpyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-6-methylpyridine is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of a wide array of biologically active molecules. Its unique arrangement of amino, chloro, and methyl groups on the pyridine ring imparts specific reactivity and properties, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the history, synthesis, and applications of this versatile compound, with a focus on the underlying chemical principles and practical experimental methodologies.

The pyridine scaffold is a ubiquitous feature in many natural products, pharmaceuticals, and agrochemicals, owing to its ability to engage in various biological interactions. The introduction of specific substituents, such as those in 2-Amino-5-chloro-6-methylpyridine, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This has led to its use in the development of anti-inflammatory agents, antimicrobial compounds, herbicides, and fungicides[1].

Discovery and History

The precise first synthesis of 2-Amino-5-chloro-6-methylpyridine is not prominently documented in readily available literature, suggesting its development was likely an extension of earlier work on related substituted pyridines. The foundational chemistry for this class of compounds was laid in the early 20th century. For instance, the related compound, 2-amino-5-chloropyridine, was first prepared by Tschischibabin in 1928 through the chlorination of 2-aminopyridine in an alcoholic solution. Subsequent research focused on optimizing the synthesis of chloropyridines, which are key precursors.

The development of synthetic routes to compounds like 2-Amino-5-chloro-6-methylpyridine was likely driven by the growing interest in pyridine-based compounds for various industrial applications. In the mid to late 20th century, the agrochemical and pharmaceutical industries saw a surge in the discovery of pyridine-containing active ingredients, spurring further research into the synthesis of novel pyridine derivatives. Patents from this era, such as those for the preparation of 2-amino-5-methylpyridine, highlight the industrial importance of these compounds as intermediates for herbicides[2]. The addition of a chloro group at the 5-position, as seen in the target molecule, is a common strategy to modulate the electronic properties and metabolic stability of the pyridine ring, thereby enhancing its biological efficacy.

Synthetic Methodologies

The synthesis of 2-Amino-5-chloro-6-methylpyridine can be approached through several strategic pathways. The most common and industrially relevant method involves the chlorination of 2-amino-6-methylpyridine. This section details the key synthetic routes, the rationale behind the experimental choices, and provides a representative experimental protocol.

Key Synthetic Routes

Two primary retrosynthetic disconnections are considered for the synthesis of 2-Amino-5-chloro-6-methylpyridine:

  • Chlorination of 2-Amino-6-methylpyridine: This is a direct and efficient approach where the final chlorination step is performed on the readily available 2-amino-6-methylpyridine precursor.

  • Amination of a Dichloromethylpyridine Precursor: This route involves the introduction of the amino group onto a pre-functionalized pyridine ring.

The chlorination of 2-amino-6-methylpyridine is generally the preferred route due to the availability of the starting material and the relatively straightforward nature of the electrophilic aromatic substitution.

Experimental Protocol: Chlorination of 2-Amino-6-methylpyridine

This protocol is a representative procedure based on established methods for the chlorination of aminopyridines.

Objective: To synthesize 2-Amino-5-chloro-6-methylpyridine by the direct chlorination of 2-amino-6-methylpyridine.

Materials:

  • 2-Amino-6-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Amino-5-chloro-6-methylpyridine as a solid.

Safety Precautions:

  • N-Chlorosuccinimide is a corrosive solid and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • All manipulations should be performed in a well-ventilated fume hood.

  • Acetonitrile and dichloromethane are flammable and toxic; avoid inhalation and skin contact.

Causality Behind Experimental Choices
  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent for electron-rich aromatic rings like aminopyridines. Its use avoids the harsh conditions and potential over-chlorination associated with using chlorine gas.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

  • Work-up Procedure: The aqueous sodium bicarbonate wash is crucial to remove any succinimide byproduct and unreacted NCS. The brine wash helps to remove any remaining water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting material and byproducts.

Data Presentation

ParameterValueReference
Molecular Formula C₆H₇ClN₂[1][3]
Molecular Weight 142.59 g/mol [1][3]
CAS Number 36936-23-9[1][4]
Appearance Beige to yellow powder[1]
Melting Point 68 - 75 °C[1]
Purity ≥ 99% (HPLC)[1]

Visualization of Synthetic Pathway

Synthesis_of_2_Amino_5_chloro_6_methylpyridine cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2_amino_6_methylpyridine 2-Amino-6-methylpyridine product 2-Amino-5-chloro-6-methylpyridine 2_amino_6_methylpyridine->product Chlorination NCS N-Chlorosuccinimide (NCS) Solvent Acetonitrile Conditions Room Temperature

Caption: Synthetic route to 2-Amino-5-chloro-6-methylpyridine.

Applications in Research and Development

2-Amino-5-chloro-6-methylpyridine is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

This compound serves as a key building block in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties. The presence of the amino group provides a handle for further functionalization, allowing for the construction of more complex molecular architectures. The chloro and methyl substituents on the pyridine ring can influence the compound's binding affinity to biological targets and its metabolic profile.

Agrochemical Applications

In the field of agrochemicals, 2-Amino-5-chloro-6-methylpyridine is utilized in the development of herbicides and fungicides. The specific substitution pattern on the pyridine ring is often crucial for the compound's herbicidal or fungicidal activity. The chloro substituent, in particular, can enhance the compound's potency and environmental persistence.

Conclusion

2-Amino-5-chloro-6-methylpyridine is a valuable and versatile chemical intermediate with a growing importance in the fields of drug discovery and agrochemical development. While its specific discovery is not well-documented, its synthesis builds upon a rich history of pyridine chemistry. The straightforward and efficient synthetic routes to this compound, primarily through the chlorination of 2-amino-6-methylpyridine, make it an accessible building block for researchers. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the utility of 2-Amino-5-chloro-6-methylpyridine in the design and synthesis of new active molecules is expected to expand.

References

Methodological & Application

Synthesis of Novel Derivatives from 5-Chloro-6-methylpyridin-2-amine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic pathways for the derivatization of 5-Chloro-6-methylpyridin-2-amine. This versatile building block is a valuable scaffold in medicinal chemistry, and its strategic modification can lead to the discovery of novel therapeutic agents. This document provides not only detailed experimental protocols but also the underlying scientific principles, empowering researchers to not just follow steps, but to innovate.

Introduction: The Strategic Value of this compound

This compound is a bifunctional molecule offering two primary sites for chemical modification: the 2-amino group and the 5-chloro substituent. The pyridine core itself is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The strategic derivatization of this scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of physicochemical properties and biological activity.

This guide will focus on three key classes of transformations that unlock the synthetic potential of this starting material:

  • Sandmeyer Reaction: Conversion of the 2-amino group into a variety of other functionalities via a diazonium salt intermediate.

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the 5-chloro position for the formation of new carbon-carbon and carbon-nitrogen bonds through Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the 5-chloro substituent by various nucleophiles.

Each section will provide a detailed, step-by-step protocol, an explanation of the underlying mechanism, and key considerations for successful execution and troubleshooting.

Section 1: Diazotization and Sandmeyer Reaction of the 2-Amino Group

The Sandmeyer reaction is a powerful tool for the transformation of aromatic amines into a wide range of functional groups, including halides, nitriles, and hydroxyls.[1][2] The reaction proceeds through a diazonium salt intermediate, which is a highly versatile reactive species.[3]

Mechanistic Rationale

The reaction is initiated by the diazotization of the 2-amino group with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid.[3] This forms a pyridin-2-diazonium salt. The subsequent introduction of a copper(I) salt catalyzes the decomposition of the diazonium salt via a single-electron transfer (SET) mechanism, generating a pyridyl radical and dinitrogen gas. The pyridyl radical then abstracts a halogen or cyanide from the copper(II) species to yield the final product, regenerating the copper(I) catalyst.[4]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_catalyst_regen Catalyst Regeneration A This compound B Pyridin-2-diazonium salt A->B NaNO₂, H⁺ C Pyridyl radical + N₂ B->C CuX (SET) D Product C->D CuX₂ E CuX D->E

Caption: Mechanism of the Sandmeyer Reaction.

Protocol 1.1: Synthesis of 2-Bromo-5-chloro-6-methylpyridine via Sandmeyer Reaction

This protocol details the conversion of the 2-amino group to a bromo substituent.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with cooling capabilities

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve this compound (1.0 eq) in hydrobromic acid (48%) at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-5-chloro-6-methylpyridine.

Reagent/ParameterCondition/AmountPurpose
Starting Material This compound (1.0 eq)Substrate
Acid Hydrobromic acid (48%)Diazotization reagent and solvent
Nitrite Source Sodium nitrite (1.1 eq)Forms nitrous acid for diazotization
Catalyst Copper(I) bromide (1.2 eq)Catalyzes the Sandmeyer reaction
Temperature 0-5 °C (diazotization), 60 °C (reaction)Controls reaction rate and minimizes side reactions
Solvent DichloromethaneExtraction

Section 2: Palladium-Catalyzed Cross-Coupling Reactions at the 5-Chloro Position

The chloro substituent at the 5-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[5]

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][6]

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[6]

Suzuki_Miyaura_Coupling A Pd(0) B Oxidative Addition (Ar-Pd(II)-Cl) A->B Ar-Cl C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'B(OH)₂, Base D Reductive Elimination (Ar-Ar') C->D D->A

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard Schlenk line or glovebox techniques

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition and Reaction:

    • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the Schlenk tube via syringe.

    • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Reagent/ParameterCondition/AmountPurpose
Aryl Halide This compound (1.0 eq)Substrate
Boronic Acid Phenylboronic acid (1.2 eq)Coupling partner
Catalyst Pd(OAc)₂ (2 mol%)Palladium source
Ligand SPhos (4 mol%)Stabilizes and activates the catalyst
Base K₃PO₄ (2.0 eq)Activates the boronic acid
Solvent 1,4-Dioxane/Water (4:1)Reaction medium
Temperature 100 °CProvides energy for the reaction
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[5]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[5]

Buchwald_Hartwig_Amination A Pd(0) B Oxidative Addition (Ar-Pd(II)-Cl) A->B Ar-Cl C Amine Coordination and Deprotonation (Ar-Pd(II)-NR₂') B->C R₂'NH, Base D Reductive Elimination (Ar-NR₂') C->D D->A

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol details the amination of the 5-chloro position with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard Schlenk line or glovebox techniques

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

    • Add this compound (1.0 eq) and aniline (1.2 eq).

    • Add anhydrous toluene to the tube.

  • Reaction:

    • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite and wash with ethyl acetate.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Reagent/ParameterCondition/AmountPurpose
Aryl Halide This compound (1.0 eq)Substrate
Amine Aniline (1.2 eq)Coupling partner
Catalyst Pd₂(dba)₃ (1.5 mol%)Palladium source
Ligand Xantphos (3 mol%)Stabilizes and activates the catalyst
Base NaOtBu (1.4 eq)Deprotonates the amine
Solvent TolueneReaction medium
Temperature 110 °CProvides energy for the reaction

Section 3: Nucleophilic Aromatic Substitution (SNAr) at the 5-Chloro Position

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The pyridine ring, being inherently electron-deficient, is amenable to SNAr reactions, particularly at the positions ortho and para to the nitrogen atom.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism A This compound B Meisenheimer Complex (Anionic Intermediate) A->B + Nu⁻ (Addition) C Product B->C - Cl⁻ (Elimination)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3.1: Synthesis of 5-Methoxy-6-methylpyridin-2-amine

This protocol describes the substitution of the 5-chloro group with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and anhydrous methanol.

    • Add sodium methoxide (1.5 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by flash column chromatography.

Reagent/ParameterCondition/AmountPurpose
Substrate This compound (1.0 eq)Electrophile
Nucleophile Sodium methoxide (1.5 eq)Source of methoxy group
Solvent MethanolReaction medium
Temperature RefluxProvides energy for the reaction

Conclusion

The synthetic transformations detailed in this guide provide a robust toolkit for the derivatization of this compound. By understanding the principles behind these reactions, researchers can not only replicate these procedures but also adapt and innovate to create novel molecules with potential therapeutic applications. The strategic application of Sandmeyer, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution reactions opens up a vast chemical space for exploration, underscoring the value of this versatile building block in drug discovery and development.

References

The Versatility of 5-Chloro-6-methylpyridin-2-amine: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Their inherent structural features, including the basic nitrogen atom of the pyridine ring and the nucleophilic amino group, provide multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. Among these valuable building blocks, 5-Chloro-6-methylpyridin-2-amine has emerged as a particularly versatile and strategic starting material. Its unique substitution pattern, featuring a reactive chlorine atom amenable to cross-coupling reactions, a nucleophilic amino group for further functionalization, and a methyl group that can influence steric and electronic properties, makes it an ideal precursor for the synthesis of complex molecular architectures.[2] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its utility in the preparation of kinase inhibitors and other medicinally relevant compounds. We present detailed, field-proven protocols for key synthetic transformations, elucidate the rationale behind experimental choices, and offer insights into the broad potential of this valuable building block.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₇ClN₂[3]
Molecular Weight 142.59 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 70-75 °C[5]
CAS Number 36936-23-9[3]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors.[4] The pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine core of ATP. The 2-amino group provides a convenient vector for introducing substituents that can occupy the ribose and phosphate binding pockets, thereby enhancing potency and selectivity. This compound serves as an excellent starting point for the synthesis of a diverse range of kinase inhibitors through the strategic functionalization of its chloro and amino groups.

A notable example of a marketed kinase inhibitor featuring a related 2-aminopyrimidine core is Dasatinib , a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][7] The synthesis of Dasatinib and its analogs often involves the coupling of a substituted aminothiazole with a chloropyrimidine derivative, highlighting the importance of chloro-substituted heterocyclic amines as key intermediates in the synthesis of such complex therapeutic agents.[5][8]

Synthetic Transformations: Detailed Protocols and Mechanistic Insights

The synthetic utility of this compound is primarily centered around the reactivity of the chlorine atom at the 5-position, which readily participates in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents, providing a powerful tool for generating molecular diversity.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-6-methylpyridin-2-amines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[9] In the context of this compound, this reaction enables the synthesis of 5-aryl derivatives, which are valuable intermediates for the development of kinase inhibitors and other biologically active molecules.[10]

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and subsequent reductive elimination to furnish the desired biaryl product and regenerate the active palladium(0) catalyst.[11] The presence of a base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.[10]

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reactants: This compound Arylboronic Acid Pd Catalyst & Ligand Base Setup Reaction Setup: Inert atmosphere (Ar/N2) Anhydrous solvent (e.g., Dioxane/Toluene) Start->Setup Combine Heating Heating: (e.g., 80-110 °C) Setup->Heating Stir Monitoring Reaction Monitoring: (TLC, LC-MS) Heating->Monitoring Periodically Workup Aqueous Workup Monitoring->Workup Upon completion Purification Purification: (Column Chromatography) Workup->Purification Product Product: 5-Aryl-6-methylpyridin-2-amine Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos; 0.05-0.1 mmol, 5-10 mol%), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.) or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene (5-10 mL).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aryl-6-methylpyridin-2-amine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. For challenging substrates like chloro-pyridines, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often employed to promote the oxidative addition step and enhance catalyst stability.[12]

  • Base: The base plays a critical role in the transmetalation step. Carbonate bases like K₂CO₃ and Cs₂CO₃ are commonly used. Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates.[13]

  • Solvent: Anhydrous and degassed solvents are used to prevent catalyst deactivation and unwanted side reactions. Dioxane and toluene are common choices due to their ability to dissolve the reactants and their relatively high boiling points.[12]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-chloro-6-methylpyridin-2-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of an amine with an aryl halide.[4] This reaction can be applied to this compound to introduce a variety of aryl or heteroaryl substituents at the amino group, further expanding the accessible chemical space.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[5]

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Start Reactants: This compound Aryl Halide Pd Catalyst & Ligand Base Setup Reaction Setup: Inert atmosphere (Ar/N2) Anhydrous solvent (e.g., Toluene) Start->Setup Combine Heating Heating: (e.g., 90-120 °C) Setup->Heating Stir Monitoring Reaction Monitoring: (TLC, LC-MS) Heating->Monitoring Periodically Workup Aqueous Workup Monitoring->Workup Upon completion Purification Purification: (Column Chromatography) Workup->Purification Product Product: N-Aryl-5-chloro-6-methylpyridin-2-amine Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos; 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl-5-chloro-6-methylpyridin-2-amine.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP and Xantphos are often effective in promoting the reductive elimination step and preventing catalyst decomposition.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common and effective choice.[14]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst oxidation and deactivation.[3]

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-6-methylpyridin-2-amines

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities. This transformation is particularly valuable for the synthesis of kinase inhibitors, as the linear and rigid alkyne linker can be used to probe deep into the active site of the enzyme.

Reaction Principle: The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. The reaction is typically co-catalyzed by a copper(I) salt, which is believed to form a copper acetylide intermediate that then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling cluster_workflow Sonogashira Coupling Workflow Start Reactants: This compound Terminal Alkyne Pd & Cu Catalysts Base Setup Reaction Setup: Inert atmosphere (Ar/N2) Anhydrous solvent (e.g., THF/Et3N) Start->Setup Combine Heating Heating: (e.g., 50-80 °C) Setup->Heating Stir Monitoring Reaction Monitoring: (TLC, LC-MS) Heating->Monitoring Periodically Workup Aqueous Workup Monitoring->Workup Upon completion Purification Purification: (Column Chromatography) Workup->Purification Product Product: 5-Alkynyl-6-methylpyridin-2-amine Purification->Product

References

The Strategic deployment of 5-Chloro-6-methylpyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic profiles is a paramount objective. The strategic selection of foundational chemical scaffolds is a critical determinant in the success of these endeavors. Among the myriad of heterocyclic building blocks, 5-Chloro-6-methylpyridin-2-amine has emerged as a versatile and highly valuable intermediate, empowering medicinal chemists to construct complex and potent bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Substituted Pyridine Scaffold

This compound is a substituted pyridine derivative characterized by a unique arrangement of functional groups that render it an attractive starting point for chemical diversification. The presence of a nucleophilic amino group, a reactive chloro substituent, and a methyl group on the pyridine ring allows for a wide range of chemical transformations. These features make it a key player in the synthesis of compounds targeting a variety of diseases, most notably in the realms of inflammation and oncology.[1] The chlorinated and amino functionalities, in particular, enhance its reactivity, making it a valuable intermediate in the development of targeted therapies.[1]

Core Applications in Kinase Inhibitor Synthesis

A significant application of this compound and its analogs lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 2-aminopyridine scaffold is a well-established pharmacophore in this area, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.

The Janus Kinase (JAK) Family: A Prime Target

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in mediating cellular responses to a host of cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory conditions. Consequently, the development of selective JAK inhibitors is a major focus of pharmaceutical research.

Derivatives of 2-aminopyridine have been successfully designed and synthesized as potent and selective JAK2 inhibitors.[2] The general structure of these inhibitors often involves the 2-aminopyridine core, which anchors the molecule in the kinase hinge region, with further substitutions to achieve potency and selectivity. This compound provides an ideal starting point for the synthesis of such inhibitors. The chloro group at the 5-position can be readily displaced or used as a handle for cross-coupling reactions to introduce various substituents that can probe the deeper pockets of the kinase active site, thereby enhancing selectivity and potency.

The following diagram illustrates the central role of the JAK-STAT pathway in cellular signaling and its link to disease, highlighting the therapeutic rationale for developing JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Expression Inhibitor JAK Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true utility of this compound is realized through its versatile reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used methods in modern organic synthesis for the derivatization of this scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, providing a powerful tool for the formation of biaryl structures.[3][4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, which is crucial for modulating the pharmacological properties of the resulting molecules.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add: - this compound - Boronic Acid/Ester - Base - Solvent Setup->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Reaction Heat & Stir Catalyst->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of structurally similar 2-amino-5-bromopyridines, providing a robust starting point for optimization.[5][6]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-6-methylpyridin-2-amine.

Expected Outcomes:

Arylboronic Acid PartnerExpected ProductRepresentative Yield (%)
Phenylboronic acid5-Phenyl-6-methylpyridin-2-amine80-90
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-methylpyridin-2-amine85-95
3-Fluorophenylboronic acid5-(3-Fluorophenyl)-6-methylpyridin-2-amine75-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction is instrumental in medicinal chemistry for introducing diverse amine functionalities, which can significantly impact a molecule's biological activity and pharmacokinetic properties. For this compound, this reaction allows for the coupling of various primary and secondary amines at the 5-position.

The catalytic cycle for the Buchwald-Hartwig amination is outlined below:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R'' Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[8][9][10][11]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a dry Schlenk tube.

  • Add anhydrous, degassed toluene, followed by the addition of morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholino)-6-methylpyridin-2-amine.

Causality in Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos and XPhos are crucial for the coupling of aryl chlorides, as they facilitate the oxidative addition step, which is often the rate-limiting step for these less reactive substrates.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is required to deprotonate the amine or the boronic acid complex, respectively, to facilitate the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, all reactions must be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and ensure reproducibility.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of bioactive molecules. Its utility is particularly evident in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. The ability to functionalize this scaffold through robust and reliable methods like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination provides medicinal chemists with the tools to fine-tune the pharmacological properties of their compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of new and improved therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a multitude of clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel pharmaceuticals.[4] 5-Chloro-6-methylpyridin-2-amine, in particular, serves as a versatile and highly valuable building block. The strategic placement of the chloro, methyl, and amino groups offers distinct reactive handles for diversification, enabling the synthesis of complex molecular architectures. The chlorine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust and efficient avenue for the introduction of carbon-carbon and carbon-nitrogen bonds.[5][6] This guide provides detailed application notes and experimentally validated protocols for three key palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for bond formation.[7][8] These reactions generally proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[9][10] The choice of palladium source, ligand, base, and solvent are critical parameters that must be carefully optimized to achieve high yields and selectivity.[11][12]

Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation or Amine Coordination R-R' R-R' R-Pd(II)(R')L_n->R-R' Reductive Elimination R-R'->Pd(0)L_n Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds by coupling an organoboron reagent with an aryl halide.[9][13] This reaction is widely favored in the pharmaceutical industry due to its mild conditions, excellent functional group tolerance, and the low toxicity of boron-containing reagents.[5]

Mechanism and Rationale

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound. This is often the rate-determining step for aryl chlorides and can be facilitated by electron-rich and sterically bulky phosphine ligands.[12] The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center, a process that is promoted by a base. Finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.[10]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar aminopyridine substrates.[14][15][16]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line apparatus

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[15]

  • Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[15]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Expected Outcomes

The following table presents representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[14][17] These values serve as a reliable benchmark for the expected outcomes with this compound under the optimized protocol.

EntryArylboronic AcidExpected ProductRepresentative Yield (%)
1Phenylboronic acid6-Methyl-5-phenylpyridin-2-amine85-90
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-methylpyridin-2-amine80-88
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-6-methylpyridin-2-amine75-85
42-Thienylboronic acid6-Methyl-5-(thiophen-2-yl)pyridin-2-amine70-80

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[18][19] It provides a direct route to arylamines from aryl halides, often under milder conditions and with broader scope than traditional methods.[20][21]

Mechanism and Rationale

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[18] The resulting palladium(II) complex then coordinates with the amine nucleophile. A strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for deprotonating the coordinated amine, forming a palladium-amido complex. Subsequent reductive elimination forms the C-N bond of the desired product and regenerates the palladium(0) catalyst.[20] The use of sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is critical for promoting both the oxidative addition and reductive elimination steps.[11][22]

Optimized Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line apparatus

Procedure:

  • Reaction Setup: To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

The Strategic Role of 5-Chloro-6-methylpyridin-2-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Chloro-6-methylpyridin-2-amine has emerged as a particularly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. Its strategic substitution pattern, featuring a nucleophilic amino group, a reactive chloro substituent, and a methyl group, provides a powerful toolkit for medicinal chemists to construct complex molecular architectures with high potency and selectivity against a range of protein kinases. Dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer, making them a primary focus for drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a key building block for novel kinase inhibitors, complete with detailed synthetic protocols and mechanistic insights.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 36936-23-9[1][2]
Molecular Formula C₆H₇ClN₂[1][2]
Molecular Weight 142.59 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 70-75 °C[2][3]
Boiling Point 234.191 °C at 760 mmHg[1][3]
Density 1.26 g/cm³[1][3]
Flash Point 95.435 °C[1][3]
SMILES Nc1nc(C)c(Cl)cc1[1]

Core Synthetic Protocol: Preparation of this compound

While commercially available, an efficient and scalable in-house synthesis is often desirable. The following protocol is an improved, safe, and efficient four-step synthesis starting from 2-amino-6-chloropyridine, achieving a high overall yield and purity. This method notably avoids the use of hazardous reagents like peroxides.

Experimental Workflow: Synthesis of this compound

A 2-Amino-6-chloropyridine B N-(6-chloropyridin-2-yl)acetamide (Protection) A->B Acetic anhydride C N-(5-bromo-6-chloropyridin-2-yl)acetamide (Bromination) B->C N-Bromosuccinimide D N-(6-chloro-5-methylpyridin-2-yl)acetamide (Methylation) C->D Trimethylboroxine, Pd(dppf)Cl2, K2CO3 E This compound (Deprotection) D->E HCl, Methanol

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

Step 1: Acetylation (Protection of the Amino Group)

  • To a solution of 2-amino-6-chloropyridine (1 equivalent) in a suitable solvent such as ethyl acetate, add acetic anhydride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(6-chloropyridin-2-yl)acetamide.

Step 2: Bromination

  • Dissolve the N-(6-chloropyridin-2-yl)acetamide (1 equivalent) in acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise over 1 hour.

  • Stir the reaction mixture at 0-5 °C for 4 hours.

  • Remove a portion of the acetonitrile by rotary evaporation.

  • Add water to the remaining solution and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(5-bromo-6-chloropyridin-2-yl)acetamide.

Step 3: Suzuki-Miyaura Cross-Coupling (Methylation)

  • To a reaction vessel, add N-(5-bromo-6-chloropyridin-2-yl)acetamide (1 equivalent), trimethylboroxine (1.5 equivalents), and potassium carbonate (3 equivalents) in a mixture of toluene and water (4:1).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain N-(6-chloro-5-methylpyridin-2-yl)acetamide.

Step 4: Deacetylation (Deprotection)

  • Dissolve N-(6-chloro-5-methylpyridin-2-yl)acetamide (1 equivalent) in methanol.

  • Add concentrated hydrochloric acid dropwise.

  • Stir the reaction mixture at 50 °C for 3-4 hours.

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate and adjust the pH to 9-10 with a saturated sodium carbonate solution.

  • Separate the organic layer, concentrate, and recrystallize from a mixture of methanol and water to obtain pure this compound.

Application in Kinase Inhibitor Synthesis: A Case Study of a Lumacaftor Intermediate

This compound is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis. The following protocol details the coupling of this intermediate to form a crucial precursor to Lumacaftor.

Synthetic Workflow: Amide Coupling Reaction

A 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid B Acid Chloride Formation A->B Thionyl Chloride D N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide B->D C This compound C->D Amide Coupling

Caption: Synthesis of a Lumacaftor precursor.

Protocol: Amide Bond Formation
  • To a solution of 1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxylic acid (1 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the acid chloride.

  • In a separate flask, dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in dichloromethane.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1][4]dioxol-5-yl)cyclopropanecarboxamide.

This intermediate can then be further elaborated to Lumacaftor through a Suzuki coupling reaction.

Broader Applications in Kinase Inhibitor Scaffolds

The utility of this compound extends beyond the synthesis of Lumacaftor. The 2-aminopyridine moiety is a common "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The chloro and methyl groups provide opportunities for further functionalization to enhance selectivity and pharmacokinetic properties.

Targeting Src Family Kinases

Src family kinases are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various cancers. The 2-aminopyridine scaffold has been successfully employed in the design of potent Src inhibitors. The general strategy involves the coupling of the 2-amino group with a substituted pyrimidine or other heterocyclic systems.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Several Aurora kinase inhibitors incorporate the 2-aminopyrimidine scaffold, derived from intermediates like this compound, to achieve high potency.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazard Statements : May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] May cause respiratory irritation.[4]

  • Precautionary Measures : Wear protective gloves, protective clothing, eye protection, and face protection.[4][5] Wash skin thoroughly after handling.[4][5] Use only outdoors or in a well-ventilated area.[4]

  • First Aid :

    • If swallowed : Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • If on skin : Wash with plenty of soap and water.[4][5] If skin irritation occurs, get medical advice/attention.[5]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[5]

    • If inhaled : Remove person to fresh air and keep comfortable for breathing.[4]

  • Storage : Store in a well-ventilated place. Keep container tightly closed.[4] Store at room temperature.[3][6]

Conclusion

This compound is a high-value intermediate for the synthesis of a diverse range of kinase inhibitors. Its strategic functionalization allows for the construction of potent and selective inhibitors targeting key signaling pathways implicated in diseases such as cancer and cystic fibrosis. The protocols and insights provided in this document are intended to empower researchers in their drug discovery efforts, facilitating the development of the next generation of targeted therapeutics.

References

Application Notes and Protocols for the Quantification of 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 5-Chloro-6-methylpyridin-2-amine

This compound is a substituted pyridine derivative of significant interest within the pharmaceutical landscape. Pyridine and its derivatives are fundamental heterocyclic building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2][3] The precise quantification of intermediates like this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the FDA and EMA mandate strict control over impurities in APIs and finished formulations, making robust and validated analytical methods a critical component of drug development and manufacturing.[1]

This comprehensive guide provides detailed analytical methods for the quantification of this compound, offering field-proven insights into method development, validation, and execution. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development.

PropertyValueSource
Chemical Formula C₆H₇ClN₂[4][5]
Molecular Weight 142.59 g/mol [4][5]
CAS Number 36936-23-9[4][5]
Appearance Solid[4][6]
Melting Point 70-75 °C[6][7]
Boiling Point 234.191 °C at 760 mmHg[4][7]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[2]
Chemical Nature The presence of the amino group confers basic properties to the molecule.[2]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The following reverse-phase HPLC (RP-HPLC) method is designed for accurate and precise quantification.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. The hydrophobic C18 chains will interact with the pyridine ring and methyl group of the analyte.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is employed. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer (e.g., with phosphoric or formic acid) is crucial for protonating the amino group of the analyte, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the silica-based stationary phase.[8]

  • Detection: UV detection is chosen due to the presence of the chromophoric pyridine ring in the analyte. A wavelength of approximately 254 nm is a good starting point for detection of aromatic compounds.[9]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Reagent and Standard Preparation:

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Reference Standard Dissolve_Standard Prepare Stock & Calibration Curve Standards Standard->Dissolve_Standard Dissolve & Dilute Sample Weigh Sample Dissolve_Sample Prepare Sample Solution Sample->Dissolve_Sample Dissolve & Dilute Solvent Prepare Diluent (50:50 ACN:H2O) Solvent->Dissolve_Standard Solvent->Dissolve_Sample Inject Inject into HPLC Dissolve_Standard->Inject Inject Standards Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Filter->Inject Chromatography Separation on C18 Column Inject->Chromatography Detect UV Detection at 254 nm Chromatography->Detect Quantify Quantify using Calibration Curve Detect->Quantify GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis Standard Prepare Standard Solutions in Organic Solvent Derivatize_Standard Add BSTFA, Heat at 70°C Standard->Derivatize_Standard Sample Prepare Sample Solution Derivatize_Sample Add BSTFA, Heat at 70°C Sample->Derivatize_Sample Inject Inject into GC-MS Derivatize_Standard->Inject Inject Standards Derivatize_Sample->Inject Separate GC Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Analyze Identify by Mass Spectrum & Quantify Detect->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-6-methylpyridin-2-amine (CAS: 36936-23-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, a firm grasp of the target molecule's properties is paramount. These characteristics dictate its behavior in various purification systems.

PropertyValueSignificance for Purification
Molecular Formula C₆H₇ClN₂Indicates the presence of a basic nitrogen atom (amine) and a pyridine ring, which is fundamental to its chemical reactivity.[1][2][3]
Molecular Weight 142.59 g/mol A relatively small molecule, generally well-behaved in standard purification techniques like chromatography and recrystallization.[1][2][3]
Physical State SolidEnables purification by recrystallization, a powerful technique for achieving high purity.[2]
Melting Point 70-75 °CA sharp melting point range is a good indicator of purity. A broad or depressed range suggests the presence of impurities.
Solubility Limited in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone).Crucial for selecting appropriate solvents for recrystallization, chromatography, and extraction.
Basicity (pKa) The aminopyridine moiety is basic.This property is the cornerstone of purification by acid-base extraction, allowing for selective separation from non-basic impurities.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

A. Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or when impurities are present that inhibit crystal lattice formation.[6]

  • Causality & Solution:

    • Cooling Rate is Too High: Rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

      • Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This gradual temperature change is critical.[6]

    • Solvent Choice: The solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.

      • Troubleshooting: Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (like ethanol or dichloromethane) while hot, and then slowly add a "poor" solvent (an anti-solvent, like hexanes or water) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[6][7]

    • Impurity Interference: Significant levels of impurities can disrupt crystallization.

      • Troubleshooting: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, to remove gross impurities before attempting recrystallization.

Q2: After recrystallization, my product is still colored (e.g., yellow or beige), but I expect a white solid. How can I remove colored impurities?

A2: The color is likely due to high molecular weight, polar, or conjugated impurities that are co-crystallizing with your product.

  • Causality & Solution:

    • Adsorption of Impurities: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and affinity for conjugated systems.

      • Troubleshooting: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Swirl the hot solution for a few minutes. Crucially , perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.[6][8] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Oxidation: Aminopyridines can be susceptible to air oxidation over time, which can lead to colored byproducts.

      • Troubleshooting: If oxidation is suspected, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

B. Column Chromatography Challenges

Q3: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?

A3: This is a classic problem when purifying basic compounds like aminopyridines on acidic silica gel. The basic amine group interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking.[9]

  • Causality & Solution:

    • Strong Acid-Base Interaction: The lone pair on the amine nitrogen forms a strong hydrogen bond or can be protonated by the silica surface.

      • Troubleshooting: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate/1% Et₃N). This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[9][10]

Q4: I can't find a good solvent system to separate my product from a close-running impurity on TLC. What are my options?

A4: Optimizing the mobile phase is key. Simple binary systems like hexane/ethyl acetate may not provide sufficient resolution for structurally similar impurities.

  • Causality & Solution:

    • Insufficient Selectivity: The chosen solvent system does not differentiate enough between the polarities of your product and the impurity.

      • Troubleshooting:

        • Change Solvent Polarity: Systematically vary the ratio of your solvents. Test different solvent systems entirely, for example, replacing ethyl acetate with acetone or using a dichloromethane/methanol gradient.[11]

        • Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., methanol or a few drops of acetic acid if the impurity is non-basic) can significantly alter the selectivity of the separation.

        • Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which is basic and can be advantageous for amines) or reverse-phase silica (C18) if the impurities have different hydrophobic characteristics.

C. Acid-Base Extraction Problems

Q5: I've performed an acid-base extraction, but my product recovery is low. Where did my compound go?

A5: Low recovery in acid-base extraction usually points to issues with pH control or incomplete extraction.

  • Causality & Solution:

    • Incomplete Protonation/Deprotonation: For the compound to move into the aqueous layer, the amino group must be fully protonated to its ammonium salt form. Conversely, to move it back into the organic layer, it must be fully deprotonated back to the neutral amine.

      • Troubleshooting:

        • Acid Wash Step: Use a sufficiently strong acid (e.g., 1M HCl) and ensure the aqueous layer is acidic (pH ~1-2, check with pH paper) after extraction.[4][5]

        • Basification Step: When recovering the product, add a base (e.g., NaOH or NaHCO₃) until the aqueous layer is distinctly basic (pH ~9-10).[5] This ensures the ammonium salt is fully converted back to the neutral, organic-soluble amine.

    • Insufficient Extraction: A single extraction may not be enough to transfer all the compound between layers.

      • Troubleshooting: Perform multiple extractions with smaller volumes of solvent. For example, instead of one 100 mL extraction, perform three 35 mL extractions. This is a more efficient process.[5][9]

    • Emulsion Formation: A stable emulsion can form at the interface, trapping your product.

      • Troubleshooting: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.[4][9]

III. Detailed Experimental Protocols

The following are detailed, self-validating protocols for the primary purification techniques applicable to this compound.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing non-basic organic impurities from the crude product.

  • Workflow Diagram:

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Recovery A Crude Product in Organic Solvent (e.g., EtOAc) B Add 1M HCl (aq) A->B C Shake in Separatory Funnel B->C D Allow Layers to Separate C->D E Organic Layer: Contains Neutral Impurities D->E F Aqueous Layer: Contains Protonated Product (R-NH3+ Cl-) D->F G Basify Aqueous Layer with NaOH (to pH ~9-10) F->G H Extract with Fresh Organic Solvent (EtOAc) G->H I Dry Organic Layer (Na2SO4) H->I J Evaporate Solvent I->J K Pure Product J->K

Caption: Workflow for purification via acid-base extraction.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is ~50-100 mg/mL.

    • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Separation: Allow the layers to separate fully. The protonated amine salt is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like EtOAc). Drain and collect the aqueous layer.

    • Re-extraction (Optional but Recommended): To ensure complete transfer, re-extract the organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.

    • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) solution, with stirring until the solution is basic (pH 9-10, check with pH paper). The neutral product may precipitate out or remain dissolved.

    • Product Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (EtOAc or DCM).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their polarity and is effective for removing impurities with different polarities, such as starting materials or byproducts.

  • Workflow Diagram:

G A 1. Prepare Slurry: Crude Product + Minimum Solvent + Small Amount of Silica B 2. Evaporate Solvent: Yields Dry-Loaded Sample A->B D 4. Load Sample: Carefully add dry-loaded sample to top of column B->D C 3. Pack Column: Slurry pack silica gel in non-polar eluent (e.g., Hexane) C->D E 5. Elute: Run gradient of eluent (e.g., Hexane -> Hexane/EtOAc) + 1% Triethylamine D->E F 6. Collect Fractions E->F G 7. Analyze Fractions (TLC) F->G H 8. Combine Pure Fractions & Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for purification by flash column chromatography.

  • Step-by-Step Methodology:

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal system should give your product an Rf value of ~0.2-0.3. Crucially, add ~1% triethylamine to the TLC solvent jar to mimic the column conditions.

    • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, non-polar eluent (e.g., 100% Hexane).

    • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with the non-polar solvent, then gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). Remember to include 0.5-1% triethylamine in your eluent throughout the entire run.

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This is often the final purification step to obtain a highly pure, crystalline solid.

  • Workflow Diagram:

G A 1. Dissolve Crude Solid in MINIMUM amount of HOT solvent (e.g., Ethanol) B 2. (Optional) Hot Filtration to remove insoluble impurities A->B C 3. Slow Cooling: Allow solution to cool to room temperature undisturbed B->C D 4. Ice Bath: Cool further to maximize crystal formation C->D E 5. Isolate Crystals: Vacuum Filtration D->E F 6. Wash Crystals: Rinse with a small amount of COLD solvent E->F G 7. Dry Crystals: Under vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for purification by recrystallization.

  • Step-by-Step Methodology:

    • Solvent Selection: Based on solubility data, ethanol, methanol, or isopropanol are good starting points. You can also test solvent mixtures like ethyl acetate/hexane. The ideal solvent should dissolve the compound when hot but not when cold.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling solid until it just dissolves. Using the minimum amount of hot solvent is critical for good recovery.

    • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration as described in FAQ A2.

    • Crystallization: Cover the flask and allow it to cool slowly to room temperature. You should see crystals begin to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be confirmed by melting point analysis.

By understanding the principles behind these techniques and anticipating common issues, you can effectively and efficiently purify this compound for your research and development needs.

IV. References

  • BenchChem. (2025). How to remove unreacted 2-aminopyridine from product. --INVALID-LINK--

  • Lin, J. M., & Wu, H. L. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 228(1), 169–172. --INVALID-LINK--

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. --INVALID-LINK--

  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. --INVALID-LINK--

  • University of California, Irvine. (n.d.). Acid-Base Extraction. --INVALID-LINK--

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. --INVALID-LINK--

  • National Institutes of Health. (2010). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 12(23), 5464–5467. --INVALID-LINK--

  • National Institutes of Health. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules (Basel, Switzerland), 25(20), 4725. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Recrystallization. --INVALID-LINK--

  • Wikipedia. (n.d.). Acid–base extraction. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. --INVALID-LINK--

  • Google Patents. (2022). CN111632400B - Recrystallization purification method of enamine salt. --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. --INVALID-LINK--

  • Synblock. (n.d.). CAS 36936-23-9 | this compound. --INVALID-LINK--

  • YouTube. (2020). Acid base extraction. --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • BuyersGuideChem. (n.d.). This compound | C6H7ClN2. --INVALID-LINK--

  • Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. --INVALID-LINK--

  • Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-AMINO-5-CHLORO-6-PICOLINE | 36936-23-9. --INVALID-LINK--

  • Google Patents. (2017). CN106632014A - Preparation of 2-amino-5-chloropyridine. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-6-methylpyridine 97%. --INVALID-LINK--

  • MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. --INVALID-LINK--

  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. --INVALID-LINK--

  • Royal Society of Chemistry. (2020). C–H functionalization of pyridines. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 2-Amino-5-chloro-6-methylpyridine 98.0+%. --INVALID-LINK--

  • MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-chloro-6-[cyclopropyl(methyl)amino]pyridine-2-carboxylic acid. --INVALID-LINK--

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. --INVALID-LINK--

  • Manus Aktteva Biopharma LLP. (n.d.). 2-Amino-5-chloro-6-methylpyridine (CAS No.: 36936-23-9). --INVALID-LINK--

  • Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Strategies to Increase the Yield and Purity of 3-Hydroxymethylaminopyrine. --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Chloro-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of 5-Chloro-6-methylpyridin-2-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted aminopyridines. As a key structural motif in numerous pharmaceutical agents and agrochemicals, mastering its synthesis is critical. This document provides in-depth, experience-driven answers to common challenges encountered in the lab, focusing on the causality behind side reactions and offering robust, field-proven protocols to overcome them.

Section 1: Managing Impurities and Side Reactions

The purity of your final compound is paramount. This section addresses the most common impurities and side reactions, their mechanistic origins, and strategies for their prevention and removal.

Q1: My LC-MS analysis shows a significant impurity with a mass corresponding to a di-chloro-methylpyridin-amine (C₆H₆Cl₂N₂). What is the source of this impurity and how can I prevent it?

A1: This is a classic case of over-chlorination, which typically occurs when your synthetic route begins with the chlorination of 2-amino-6-methylpyridine. The initial product, 2-amino-5-chloro-6-methylpyridine, can undergo a second chlorination, usually at the 3-position, to yield 2-amino-3,5-dichloro-6-methylpyridine[1][2].

Causality: The amino group is a strong activating group for electrophilic aromatic substitution. Even after the first chlorination at the C5 position, the pyridine ring remains sufficiently electron-rich to react with the chlorinating agent a second time.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or SO₂Cl₂). Use no more than 1.0 to 1.05 equivalents.

  • Temperature Management: Perform the chlorination at a low temperature (typically 0 °C to room temperature) to reduce the rate of the second, less favorable chlorination.

  • Slow Addition: Add the chlorinating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the partially deactivated mono-chloro product.

  • Alternative Reagents: In some cases, using a milder or bulkier chlorinating agent can improve selectivity.

  • Purification: If the di-chloro impurity does form, it can often be separated from the desired mono-chloro product by column chromatography on silica gel. The polarity difference is usually sufficient for a clean separation.

Q2: In my palladium-catalyzed amination (Buchwald-Hartwig) of 2,5-dichloro-6-methylpyridine, I'm observing a significant amount of a hydrodehalogenated byproduct (2-amino-6-methylpyridine). What's causing this?

A2: The formation of a hydrodehalogenated product is a well-known side reaction in Buchwald-Hartwig aminations and is typically the result of a competing pathway called β-hydride elimination[3][4].

Mechanistic Insight: After the oxidative addition of the palladium(0) catalyst to the C-Cl bond and coordination of the amine, the resulting palladium(II) amide complex is at a critical juncture. The desired pathway is reductive elimination to form the C-N bond. However, if the amide has a β-hydrogen, the complex can instead undergo β-hydride elimination. This process forms an imine and a palladium hydride species. The palladium hydride can then reductively eliminate with the halide to regenerate the catalyst and produce HX, or it can react with the starting aryl halide to produce the hydrodehalogenated arene[3].

Prevention Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most important factor. Bulky, electron-rich ligands accelerate the rate of reductive elimination, which outcompetes β-hydride elimination.

    • Recommended Ligands: Use sterically demanding biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos[5]. These have been specifically designed to promote C-N coupling and suppress side reactions.

  • Base Selection: The choice of base can influence the reaction. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. Ensure the solvent is thoroughly deoxygenated to prevent catalyst oxidation.

  • Temperature Control: Running the reaction at the lowest temperature that still affords a reasonable rate can sometimes minimize side reactions. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

Start Problem: Hydrodehalogenation (C-Cl replaced by C-H) Check_Ligand Is the phosphine ligand sterically hindered and electron-rich? (e.g., XPhos, BrettPhos) Start->Check_Ligand Check_Base Is the base a strong, non-nucleophilic alkoxide? (e.g., NaOtBu) Check_Ligand->Check_Base Yes Change_Ligand Action: Switch to a modern biaryl phosphine ligand. Check_Ligand->Change_Ligand No Check_Conditions Are the solvent and reagents anhydrous and deoxygenated? Check_Base->Check_Conditions Yes Change_Base Action: Use NaOtBu or a similar strong alkoxide base. Check_Base->Change_Base No Optimize_Temp Optimize Temperature: Run at the lowest effective temperature Check_Conditions->Optimize_Temp Yes Improve_Setup Action: Use glovebox or Schlenk line. Dry solvent rigorously. Check_Conditions->Improve_Setup No Solution Solution: High-Yield C-N Coupling Achieved Optimize_Temp->Solution Change_Ligand->Check_Base Change_Base->Check_Conditions Improve_Setup->Optimize_Temp

Caption: Troubleshooting workflow for hydrodehalogenation side reaction.

Section 2: Optimizing Reaction Yield and Conversion

Low yields are a common frustration. This section provides a systematic approach to diagnosing and resolving issues related to poor reaction conversion and product loss.

Q3: My amination reaction of 2-chloro-5-methylpyridine using sodium amide (Chichibabin-type reaction) gives a very low yield. What factors are most important for this transformation?

A3: The Chichibabin reaction, which involves the direct amination of a pyridine ring with sodium amide, is a powerful but challenging transformation that requires harsh conditions[6]. Its success is highly sensitive to several factors.

Mechanistic Considerations: The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring (typically at the C2 or C6 position), forming a Meisenheimer-like intermediate. Aromatization is then achieved by the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (like ammonia or the product itself) to evolve hydrogen gas[6][7].

Key Optimization Parameters:

  • Reagent Quality: Sodium amide (NaNH₂) is extremely sensitive to moisture and can decompose into sodium hydroxide, which is ineffective. Use freshly opened, high-purity NaNH₂ or prepare it in situ.

  • Temperature: This reaction requires high temperatures, often between 130-160 °C in a high-boiling aprotic solvent like xylene or N,N-dimethylaniline[6]. Insufficient temperature is a primary cause of failure.

  • Anhydrous Conditions: The presence of water will quench the sodium amide and inhibit the reaction. All glassware must be oven-dried, and solvents must be anhydrous.

  • Reaction Time: These reactions can be slow and may require several hours at reflux. Monitor progress by TLC, quenching small aliquots for analysis.

  • Alternative: Low-Temperature Variant: For more sensitive substrates, a variation using potassium amide (KNH₂) in liquid ammonia can be effective at low temperatures (-33 °C)[7]. This may be a suitable alternative if your substrate is degrading at high temperatures.

A recent modification to the Chichibabin reaction utilizes sodium hydride (NaH) with a lithium iodide (LiI) additive, which can mediate the amination of pyridines with primary amines under more controlled conditions[8].

Q4: I am attempting a copper-catalyzed amination of 2-chloro-5-methylpyridine with aqueous ammonia, as described in some patents, but the reaction stalls at ~50% conversion. How can I drive it to completion?

A4: Copper-catalyzed nucleophilic aromatic substitution (an Ullmann-type reaction) is a common industrial method for aminating chloro-pyridines[9]. Reaction stalling is often due to catalyst inhibition or unfavorable reaction equilibrium.

Troubleshooting Protocol:

  • Catalyst Choice and Loading: The patent literature often specifies CuSO₄ or copper powder[9]. Ensure the catalyst is active. Catalyst loading is also important; a range of 3-5 mol% relative to the chloro-pyridine is typical[9].

  • Elevated Pressure and Temperature: These reactions are often performed in a sealed autoclave. The increased pressure maintains a high concentration of ammonia in the solvent (e.g., methanol) and shifts the equilibrium towards the product. The reaction typically requires high temperatures (145-155 °C) and pressures (3.5-4.5 MPa) to proceed efficiently[9].

  • Solvent: Methanol is a common solvent for this reaction, as it helps to dissolve the ammonia and the pyridine substrate[9].

  • Reaction Time: These reactions can require 8 hours or more at the target temperature and pressure[9]. Ensure you are allowing sufficient time for the reaction to complete.

  • Ammonia Concentration: Use a significant excess of ammonia (often added as liquid ammonia to the cooled autoclave) to drive the reaction forward.

ParameterTypical RangeRationaleReference
Catalyst CuSO₄ or Cu powderFacilitates the C-N bond formation.[9]
Catalyst Loading 3-5 g per 100 g substrateBalances reaction rate and cost.[9]
Temperature 145 - 155 °CProvides activation energy for C-Cl bond cleavage.[9]
Pressure 3.5 - 4.5 MPaIncreases ammonia concentration in the liquid phase.[9]
Solvent MethanolGood solvent for reactants.[9]
Amine Source Liquid AmmoniaProvides a high concentration of the nucleophile.[9]
Reaction Time 7 - 9 hoursRequired for achieving high conversion.[9]

Section 3: General Experimental Protocols

This section provides a generalized, starting-point protocol for the most common and reliable method for synthesizing this compound derivatives on a lab scale.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide (e.g., 2,5-dichloro-6-methylpyridine) with a primary or secondary amine.

Materials:

  • 2,5-dichloro-6-methylpyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated toluene or dioxane

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the 2,5-dichloro-6-methylpyridine and the anhydrous solvent.

  • Nucleophile Addition: Add the amine nucleophile via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

A Pd(0)L₂ B Oxidative Addition Complex A->B + Ar-Cl D Ar-NR₂ C Pd(II) Amide Complex B->C + R₂NH, - Base-HCl C->A Reductive Elimination C->D E Pd-H Species + Imine C->E β-Hydride Elimination (Side Reaction)

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-6-methylpyridin-2-amine (CAS: 36936-23-9).[1] The following sections offer troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during its synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for this compound?

A1: The industrial synthesis of aminopyridines often involves the high-pressure, high-temperature amination of a corresponding chloropyridine precursor in the presence of a catalyst. For this compound, a logical and scalable approach is the nucleophilic aromatic substitution of a di-chlorinated precursor, such as 2,5-dichloro-6-methylpyridine, with ammonia. This method is advantageous due to the relatively low cost of reagents but requires specialized equipment like a high-pressure autoclave.

Q2: What are the critical reaction parameters that require optimization?

A2: The key parameters for a successful high-pressure amination are temperature, pressure, reaction time, and catalyst choice/loading. The interplay between these factors dictates the reaction rate, conversion, and impurity profile. Strict control over these conditions is necessary to achieve high yield and purity.[2]

Q3: What type of catalyst is typically used for this amination reaction?

A3: Copper-based catalysts are highly effective for this type of nucleophilic aromatic substitution. These can be in the form of copper powder or various copper salts, such as copper(II) sulfate (CuSO₄).[3] The catalyst facilitates the displacement of the chlorine atom by ammonia, significantly improving the reaction rate and selectivity.[2]

Q4: What are the primary safety concerns when running this reaction?

A4: The primary safety concerns involve working with high-pressure and high-temperature equipment (autoclave) and handling liquid ammonia, which is toxic and corrosive. All operations must be conducted in a well-ventilated fume hood by personnel trained in high-pressure reactions. A thorough understanding of the equipment's pressure and temperature limits is essential.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound.

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can be traced back to several factors. A systematic approach is required to diagnose the root cause.

  • Insufficient Temperature or Pressure: The amination reaction has a significant activation energy barrier. If the temperature or pressure is too low, the reaction rate will be slow, leading to incomplete conversion. A typical temperature range is 145-155°C with pressures between 3.5-4.5 MPa.[3]

    • Recommendation: Incrementally increase the reaction temperature in 5-10°C steps and monitor the conversion by taking aliquots (if your reactor allows). Ensure the pressure remains within the safe operating limits of your equipment.

  • Suboptimal Catalyst Performance: The catalyst is crucial for activating the substrate.

    • Recommendation: Ensure the copper catalyst is of high purity and has not been deactivated by exposure to air or moisture. The catalyst loading is also important; a typical range is 3-5g of catalyst per 100g of the starting chloropyridine.[3]

  • Inadequate Reaction Time: The reaction may not have reached completion.

    • Recommendation: Extend the reaction time. Monitor the reaction progress using HPLC or TLC every 1-2 hours to determine when the consumption of starting material has plateaued. A typical reaction time is between 7-9 hours.[3]

  • Loss During Workup: The product, being an amine, has some water solubility and can be lost during aqueous extraction phases.

    • Recommendation: After the primary extraction, re-extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate) to recover any dissolved product.[3]

Q: I am observing significant impurity peaks in my HPLC analysis. What are the potential side products and how can I minimize them?

A: Impurity formation is often linked to the reaction conditions or the purity of the starting materials.

  • Potential Side Products:

    • Isomeric Amination: If the starting material is 2,5-dichloro-6-methylpyridine, there is a possibility of ammonia substituting the chlorine at the 5-position, leading to an isomeric impurity.

    • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the chloro group can occur, forming a hydroxypyridine derivative.

    • Unreacted Starting Material: Incomplete conversion will leave the starting chloropyridine in the final mixture.

  • Minimization Strategies:

    • Control Temperature: Excessively high temperatures can lead to the formation of undesired byproducts. Adhere to the optimized temperature range.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis. Using a solvent like methanol is common.[3]

    • Purify Starting Material: The purity of the starting 2,5-dichloro-6-methylpyridine is critical. Impurities in the starting material will carry through or react to form other byproducts.

Q: The purification of my final product is proving difficult. What are the recommended procedures?

A: this compound is a solid with moderate polarity. A multi-step purification process is often necessary.

  • Solvent Removal: After the reaction, the solvent (e.g., methanol) and excess ammonia must be carefully removed. The ammonia is typically vented, and the solvent is removed by distillation.[3]

  • Aqueous Workup and Extraction: The crude residue can be dissolved in an organic solvent like toluene and washed with water to remove any inorganic salts. The product should remain in the organic layer.

  • Recrystallization: This is an effective method for removing many impurities. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes) to find one that provides good crystal formation and purity.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Data Presentation & Experimental Protocols

Table 1: Recommended Reaction Condition Ranges for Optimization
ParameterRecommended RangeOptimal TargetRationale
Temperature 130 - 170°C145 - 155°CBalances reaction rate and selectivity. Higher temperatures risk byproduct formation.[3]
Pressure 3.0 - 5.0 MPa3.5 - 4.5 MPaEnsures sufficient ammonia concentration in the liquid phase for efficient reaction.[3]
Catalyst Loading 1 - 10 g / 100 g substrate3 - 5 g / 100 g substrateSufficient for catalytic activity without being wasteful or complicating removal.[3]
Solvent Methanol, EthanolMethanolGood solvency for reagents and facilitates heat transfer.[3]
Reaction Time 5 - 12 hours7 - 9 hoursAllows the reaction to proceed to completion without significant degradation.[3]
Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. This reaction must be performed in a suitable high-pressure reactor by trained personnel.

  • Reactor Charging:

    • To a 1 L high-pressure autoclave, add 2,5-dichloro-6-methylpyridine (100 g), methanol (300 mL), and copper(II) sulfate (4.0 g).

  • Sealing and Inerting:

    • Seal the autoclave according to the manufacturer's instructions.

    • Purge the reactor vessel three times with nitrogen gas to remove any residual air.

  • Ammonia Addition:

    • Cool the reactor to below -30°C using an external cooling bath.

    • Carefully add liquid ammonia (200 g) to the reactor.

  • Reaction Execution:

    • Begin stirring and start heating the reactor to an internal temperature of 150°C. The pressure will rise as the temperature increases. Monitor the pressure to ensure it remains within the target range of 3.5-4.5 MPa.[3]

    • Maintain the reaction at 150°C for 8 hours.

  • Cooldown and Workup:

    • After 8 hours, stop heating and allow the reactor to cool to below 40°C.

    • Slowly vent the excess ammonia into a suitable scrubbing system.

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification:

    • Dissolve the resulting crude solid in toluene (400 mL).

    • Wash the toluene solution with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purify by recrystallization from an ethanol/water mixture to obtain this compound as a solid.

Visualization of Workflow and Troubleshooting

The following diagrams illustrate the general synthesis workflow and a decision-making process for troubleshooting low yields.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Autoclave (Substrate, Catalyst, Solvent) add_ammonia Add Liquid Ammonia charge_reactor->add_ammonia heat_pressurize Heat & Pressurize (150°C, 4 MPa) add_ammonia->heat_pressurize react Hold for 8 hours heat_pressurize->react cooldown Cooldown & Vent react->cooldown filter_catalyst Filter Catalyst cooldown->filter_catalyst distill_solvent Distill Methanol filter_catalyst->distill_solvent extract Extract with Toluene distill_solvent->extract recrystallize Recrystallize extract->recrystallize final_product Final Product: This compound recrystallize->final_product

Caption: General workflow for the synthesis of this compound.

G cluster_incomplete cluster_complete start Low Yield Observed check_conversion Check Conversion of Starting Material (SM) via HPLC/TLC start->check_conversion increase_temp Increase Temperature (e.g., to 155°C) check_conversion->increase_temp  SM Remaining check_workup Review Workup Procedure check_conversion->check_workup  No SM Remaining increase_time Increase Reaction Time (e.g., to 10 hours) increase_temp->increase_time check_catalyst Check Catalyst Activity /Increase Loading increase_time->check_catalyst re_extract Re-extract Aqueous Layers check_workup->re_extract optimize_recrys Optimize Recrystallization (Solvent, Temperature) check_workup->optimize_recrys

Caption: Troubleshooting decision tree for low reaction yield.

Analytical Characterization

To ensure the identity and purity of the final product, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reverse-phase C18 column with a mobile phase such as acetonitrile/water with a buffer (e.g., 0.1% trifluoroacetic acid) is typically effective. The purity is determined by the area percentage of the main product peak.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling constants consistent with the this compound structure.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₆H₇ClN₂), the expected molecular weight is approximately 142.59 g/mol .[1] MS analysis should show a molecular ion peak [M+H]⁺ at m/z 143, with the characteristic isotopic pattern for a chlorine-containing compound.

References

Stability and degradation of 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-6-methylpyridin-2-amine

Welcome to the technical support guide for this compound (CAS No. 36936-23-9). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common questions and troubleshooting guidance for issues related to the stability and degradation of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you in your experimental design and interpretation.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial inquiries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal storage conditions for this compound?

This is a critical question, as improper storage is a primary cause of compound degradation. While some suppliers suggest room temperature storage, our field experience indicates that long-term stability is best maintained under more controlled conditions to minimize the risk of degradation from atmospheric moisture and heat.[1][2]

  • Recommended Long-Term Storage: 0 - 8 °C in a desiccated environment.[3]

  • Rationale: The compound is a solid that is sensitive to humidity and higher temperatures, which can lead to dampness, affecting its quality and stability.[1] The amino group on the pyridine ring can also be susceptible to slow oxidation, a process accelerated by heat. Storing in a tightly sealed container in a refrigerator or cold room mitigates these risks.

  • Short-Term/Working Aliquots: For daily use, it is acceptable to store smaller quantities in a tightly sealed vial inside a desiccator at room temperature. This avoids repeated freeze-thaw cycles of the bulk material.

Q2: What is the expected appearance and solubility of this compound?

The compound is typically a solid, with colors ranging from beige to yellow powder.[3] Significant deviation from this (e.g., dark brown or tar-like appearance) may indicate degradation. In terms of solubility, it has limited solubility in water but is soluble in many common organic solvents such as ethanol and acetone.[1]

Q3: What are the primary safety considerations when handling this compound?

As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. This compound is classified as harmful and an irritant.[2]

  • Hazards: Harmful if swallowed and causes serious eye damage. It can also cause skin and respiratory irritation.[4]

  • Handling Precautions:

    • Always handle in a well-ventilated area or a chemical fume hood.[4]

    • Wear protective gloves, safety glasses with side shields (or goggles), and a lab coat.[5]

    • Avoid creating dust when weighing or transferring the solid.[5]

    • In case of contact, wash skin thoroughly with soap and water and flush eyes cautiously with water for several minutes.[4]

Section 2: Troubleshooting Guide - When Experiments Go Wrong

This section is formatted to help you diagnose and resolve common experimental issues.

Q1: I'm observing a new, significant peak in my HPLC analysis of a reaction mixture. Could it be a degradant?

Yes, this is a classic sign of compound instability under your specific reaction or analysis conditions. Forced degradation studies are designed specifically to identify such products.[6] The identity of the degradant depends on the stressor.

Troubleshooting Steps & Potential Degradants:

  • Review Your Conditions: Were the conditions harsh? (e.g., strong acid/base, high heat, presence of an oxidizing agent).

  • Characterize the Impurity: Use LC-MS to get a mass for the unknown peak. This provides crucial clues.

  • Compare with Potential Degradation Products:

Stress ConditionPotential TransformationMass Change (Da)Rationale
Oxidative N-Oxidation of the pyridine nitrogen+16The pyridine nitrogen is susceptible to oxidation.
Hydroxylation of the pyridine ring+16Oxidizing agents can add hydroxyl groups to the aromatic ring.
Acidic/Basic Hydrolysis Dehalogenation (Cl replaced by OH)-18.5 (-Cl, +OH)While less common without a catalyst, strong hydrolytic conditions can lead to nucleophilic substitution of the chlorine.
Photolytic Dimerization or Ring OpeningVariesHigh-energy UV light can induce radical formation, leading to complex product mixtures.[7]
Thermal Decomposition/PolymerizationVariesHigh heat can cause the molecule to break down or react with itself, often resulting in a complex mixture and discoloration.

Q2: My sample of this compound has darkened over time. Is it still usable?

A color change from beige/yellow to tan or brown is a strong indicator of degradation, most likely due to oxidation or polymerization upon exposure to air and/or light.

  • Recommendation: Do not use the discolored material for sensitive applications where purity is critical (e.g., GMP synthesis, quantitative assays). The presence of degradants can interfere with your reaction and complicate purification.

  • Verification: Before discarding, you can run a purity check using HPLC with a UV detector or LC-MS. If the purity is still acceptable for your specific needs (e.g., >95% for an initial screening experiment), you may choose to proceed, but with caution.

Section 3: Understanding Degradation Pathways

To effectively troubleshoot, it is essential to understand the likely chemical pathways through which this compound degrades. The molecule has several reactive sites: the amino group, the chloro substituent, the methyl group, and the pyridine ring itself.[1][3]

The following diagram illustrates the most probable degradation pathways under common stress conditions. These are predictive and based on the chemical nature of the functional groups.

Caption: Potential degradation pathways of this compound.

  • Oxidative Degradation: The presence of oxidizing agents (like hydrogen peroxide, or even atmospheric oxygen over time) can lead to the formation of the corresponding pyridine N-oxide or hydroxylation at positions on the ring.[8]

  • Hydrolytic Degradation: This compound is generally more stable to hydrolysis than other classes of molecules. However, under forcing conditions of extreme pH and heat, nucleophilic aromatic substitution can occur, replacing the chlorine atom with a hydroxyl group.

  • Photodegradation: Exposure to high-intensity light, particularly UV, can provide the energy to break bonds and form radical species. This can lead to a variety of outcomes, including dechlorination or the formation of complex dimeric or polymeric products.[7][9]

  • Thermal Degradation: At elevated temperatures, the compound's intrinsic stability is compromised, leading to decomposition. The specific products are often difficult to predict and can result in a complex mixture.

Section 4: Experimental Protocols

A robust understanding of a compound's stability profile is often gained through a forced degradation study. This is a cornerstone of pharmaceutical development and is used to develop and validate stability-indicating analytical methods.[6][10][11]

Protocol: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and confirm that the primary analytical method can resolve them from the parent peak. A target degradation of 5-20% is typically desired.[11]

Workflow Diagram:

G cluster_stress Incubate Under Stress Conditions start Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (50:50) aliquot Aliquot Stock into Separate Vials for Each Stress Condition start->aliquot acid Acid Hydrolysis 0.1M HCl @ 60°C aliquot->acid base Base Hydrolysis 0.1M NaOH @ 60°C aliquot->base oxid Oxidation 3% H₂O₂ @ RT aliquot->oxid thermal Thermal Solid @ 80°C aliquot->thermal photo Photolytic UV Light @ 254nm aliquot->photo neutralize Neutralize Acid/Base Samples (if needed) acid->neutralize base->neutralize dilute Dilute All Samples to Final Concentration (e.g., 0.1 mg/mL) oxid->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each condition. A "control" sample, protected from stress, should be kept at 5°C.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Incubate at 60°C.[12]

    • Oxidative Stress: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Stress: Place a vial containing the solid compound in an oven at 80°C. A separate vial with the stock solution should also be heated to 60°C.

    • Photolytic Stress: Expose the stock solution in a quartz cuvette or vial to a photostability chamber with a UV lamp (e.g., 254 nm).

  • Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours) to target 5-20% degradation.

  • Quenching/Neutralization:

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation on the HPLC column.

  • Analysis:

    • Dilute all samples, including the control, to a suitable final concentration (e.g., 0.1 mg/mL).

    • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) coupled with UV and Mass Spectrometry (MS) detectors to separate and identify the parent compound and all degradants.

References

Technical Support Center: Troubleshooting Common Issues in Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of aminopyridine-containing molecules. The unique electronic properties of the aminopyridine scaffold, arising from the interplay between the pyridine nitrogen and the amino group, can lead to unexpected reactivity and purification difficulties.[1][2][3] This resource provides in-depth, experience-driven advice to help you overcome these hurdles and achieve your synthetic goals.

Section 1: Low or No Product Yield

One of the most frequent frustrations in organic synthesis is a reaction that fails to produce the desired product in a satisfactory yield. For aminopyridine reactions, several factors can contribute to this issue.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a halo-aminopyridine is not working. What are the likely causes?

A1: The primary challenge with cross-coupling reactions involving aminopyridine substrates stems from the Lewis basic nitrogen atom in the pyridine ring.[4] This nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon sometimes called the "2-pyridyl problem".[4] Additionally, the electron-donating amino group can affect the reactivity of the C-X bond.[2]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may be ineffective.[5] For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the metal center and promote the desired catalytic cycle.[2][5][6]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[5] Ensure your reaction setup is thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging your solvent with an inert gas (Argon or Nitrogen).[5]

  • Inappropriate Base: The choice of base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[5] For less reactive aryl chlorides or bromides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[5]

  • Reaction Temperature: Halogenated pyridines, especially chloro-pyridines, are less reactive in the oxidative addition step.[5] These reactions often require higher temperatures (typically 80-110 °C) to proceed at a reasonable rate.[5]

Q2: I'm attempting a nucleophilic aromatic substitution (SNAᵣ) on a nitro-aminopyridine, but the reaction is sluggish. How can I improve the conversion?

A2: While the nitro group is a strong electron-withdrawing group that activates the ring for SNAᵣ, the electron-donating amino group can counteract this effect, reducing the electrophilicity of the pyridine ring.

Troubleshooting Steps:

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAᵣ reactions as they can solvate the charged intermediates (Meisenheimer complexes). The choice of solvent can significantly impact reaction rates.[7][8]

  • Stronger Nucleophile/Base: If your nucleophile is weak, consider converting it to a more potent nucleophile by using a stronger base. For example, using sodium hydride to deprotonate an alcohol to form a more nucleophilic alkoxide.

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, be mindful of potential side reactions or decomposition at elevated temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in many cases by providing efficient and uniform heating.[9]

Section 2: Formation of Side Products

The formation of unintended byproducts can complicate purification and reduce the yield of the desired aminopyridine derivative. Understanding the potential side reactions is key to mitigating their formation.

Frequently Asked Questions (FAQs)

Q1: In my Buchwald-Hartwig amination, I'm observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen). What causes this and how can I prevent it?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.[10]

Troubleshooting Steps:

  • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired reductive elimination to form the C-N bond over β-hydride elimination.[10]

  • Base Selection: The choice of base can influence the rate of competing side reactions. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can help identify conditions that minimize hydrodehalogenation.

  • Temperature Control: Higher temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

Q2: During the acetylation of 2-aminopyridine, I'm getting a byproduct that is difficult to separate from my desired mono-acetylated product. What is it and how can I avoid it?

A2: A likely byproduct is the di-acetylated derivative, N,N-diacetyl-2-aminopyridine.[11] This can form if the reaction conditions are too harsh or if an excess of the acetylating agent is used.[11]

Troubleshooting Steps:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acetylating agent (e.g., acetic anhydride) to minimize di-acetylation.[11]

  • Temperature Control: The acetylation of 2-aminopyridine can be exothermic.[11] Maintain a controlled temperature, for instance, below 60°C, to prevent over-reaction.[11]

  • Slow Addition: Add the acetylating agent slowly to the solution of 2-aminopyridine to maintain better control over the reaction temperature and concentration.

Section 3: Difficulties in Product Purification

The basicity of the pyridine nitrogen and the presence of the amino group can make the purification of aminopyridine derivatives challenging.

Frequently Asked Questions (FAQs)

Q1: My aminopyridine product streaks badly on silica gel during column chromatography. How can I improve the separation?

A1: The basic nature of the pyridine nitrogen leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing or streaking.

Troubleshooting Steps:

  • Base Additive in Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

  • Acid-Base Extraction: Utilize the basicity of your product for purification. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your aminopyridine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.[12] You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent.[12]

Q2: I have a large excess of unreacted 2-aminopyridine in my reaction mixture after pyridylamination. How can I easily remove it?

A2: A simple and efficient method for removing excess 2-aminopyridine is through cation-exchange chromatography.[13]

Protocol for Removal of Excess 2-Aminopyridine:

  • Prepare a column with a cation-exchange resin (e.g., Dowex 50X8) in the ammonium form (NH₄⁺).[13]

  • Dissolve your reaction mixture in a minimal amount of a suitable solvent.

  • Load the solution onto the column.

  • Elute the column with a buffer such as 20 mM ammonium acetate (pH 8.5).[13] The neutral or anionic pyridylaminated product will elute, while the basic 2-aminopyridine will be retained on the column.[13]

Section 4: Experimental Protocols & Data

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-aminopyridine
  • Reaction Setup: In a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, combine the halo-aminopyridine (1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).[2]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[2][5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[11][14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Cross-Coupling of Challenging Aminopyridines
ParameterRecommendationRationale
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination and prevent catalyst deactivation.[2][5]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases suitable for challenging substrates.[5]
Solvent 1,4-Dioxane, Toluene, THFAprotic solvents commonly used in cross-coupling reactions.
Temperature 80 - 110 °CHigher temperatures are often required for less reactive aryl halides.[5]

Section 5: Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Low Yield in Aminopyridine Cross-Coupling

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Quality (Substrates, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_ligand Screen Ligands (e.g., SPhos, XPhos) check_conditions->optimize_ligand Conditions Appear Correct optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base No Improvement success Successful Reaction optimize_ligand->success Improvement Seen optimize_temp Increase Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improvement Seen optimize_temp->success Improvement Seen Purification_Strategy start Crude Aminopyridine Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No is_pure Is it pure? recrystallize->is_pure is_pure->chromatography No success Pure Product is_pure->success Yes add_base Add base (e.g., Et3N) to eluent chromatography->add_base Product streaking? acid_base_extraction Acid-Base Extraction chromatography->acid_base_extraction Complex Mixture? chromatography->success Separation OK add_base->success acid_base_extraction->success

References

Preventing byproduct formation in 5-Chloro-6-methylpyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Synthetic Applications

Welcome to the Technical Support Center for reactions involving 5-Chloro-6-methylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring the highest possible yields and purity of their target molecules. As a Senior Application Scientist, I have compiled this guide based on established chemical principles and field-proven insights to address common challenges encountered during the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound, and what are the expected challenges?

A1: this compound is a valuable starting material, typically employed in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): These reactions are used to form new carbon-nitrogen bonds at the 5-position. The primary challenge is often the competitive reduction of the chloro group, a side reaction known as hydrodehalogenation.

  • Sandmeyer and Related Diazotization Reactions: The 2-amino group can be converted to a diazonium salt, which is then displaced by various nucleophiles. Key challenges include the potential for premature hydrolysis of the diazonium salt to form a hydroxypyridine byproduct and the formation of biaryl compounds through radical-mediated side reactions.[1][2]

Q2: Why is hydrodehalogenation a common byproduct in Buchwald-Hartwig amination of this compound?

A2: Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom. In the Buchwald-Hartwig catalytic cycle, this can occur when the palladium(II) intermediate, formed after oxidative addition of the chloropyridine, undergoes an alternative reaction pathway instead of the desired reductive elimination to form the C-N bond. This is particularly prevalent with electron-rich and sterically hindered aryl chlorides. The presence of moisture or other protic sources in the reaction mixture can also contribute to this side reaction.[3]

Q3: What causes the formation of hydroxypyridines during Sandmeyer reactions?

A3: The diazonium salt intermediate in a Sandmeyer reaction is highly reactive and susceptible to nucleophilic attack by water. If the reaction is not performed under strictly controlled, anhydrous conditions, or if the desired nucleophilic substitution is slow, the diazonium group can be displaced by a hydroxyl group, leading to the formation of the corresponding hydroxypyridine. This is especially problematic at elevated temperatures.[1]

Troubleshooting Guide: Byproduct Formation

This section provides a detailed breakdown of common byproducts, their identification, and proven strategies for their mitigation.

Byproduct 1: Hydrodehalogenation Product (5-methylpyridin-2-amine)
  • Reaction Type: Buchwald-Hartwig Amination and other Pd-catalyzed cross-couplings.

  • Identification:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of 5-methylpyridin-2-amine (C₆H₈N₂, MW: 108.14 g/mol ).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum will show a characteristic singlet for the methyl group and aromatic protons, but will lack the signal corresponding to the chloro-substituted position. Authentic 1H NMR spectral data for 5-methylpyridin-2-amine can be used for comparison.

    • Chromatography (TLC, HPLC, GC): The hydrodehalogenation product will have a different retention time compared to the starting material and the desired product.

Probable Cause Proposed Solution Scientific Rationale
Suboptimal Ligand Choice Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., RuPhos, BrettPhos).Bulky ligands promote the desired reductive elimination step in the catalytic cycle, outcompeting the pathways that lead to hydrodehalogenation.
Base Purity and Strength Use a high-purity, anhydrous strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).Weaker bases or those containing water/hydroxide impurities can promote protonolysis of the Pd-aryl intermediate, leading to hydrodehalogenation.
Presence of Water Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).Water can act as a proton source, leading to the undesired reduction of the chloro-substituent.
Reaction Temperature and Time Optimize the reaction temperature and time. In some cases, lower temperatures for longer durations may be beneficial.Higher temperatures can sometimes favor side reactions. Careful monitoring of the reaction progress by TLC or LC-MS can help determine the optimal endpoint before significant byproduct formation occurs.
  • To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the optimized temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Byproduct 2: Hydroxypyridine Formation (6-Chloro-5-methylpyridin-2-ol)
  • Reaction Type: Sandmeyer Reaction.

  • Identification:

    • MS: Look for a molecular ion peak corresponding to the mass of 6-Chloro-5-methylpyridin-2-ol (C₆H₆ClNO, MW: 143.57 g/mol ).

    • NMR: The 1H NMR spectrum will show signals for the methyl and aromatic protons, and a broad singlet for the hydroxyl group. The pyridone tautomer may also be present and will have a distinct set of NMR signals.

    • Chromatography: The hydroxypyridine byproduct will have a different polarity and retention time compared to the starting material and the desired product.

Probable Cause Proposed Solution Scientific Rationale
Presence of Water Use anhydrous solvents and reagents. Perform the diazotization and subsequent substitution under a dry, inert atmosphere.Water is a competing nucleophile that can react with the highly electrophilic diazonium salt to form the hydroxypyridine.
High Reaction Temperature Maintain a low temperature (typically 0-5 °C) during the formation and reaction of the diazonium salt.Diazonium salts are thermally unstable and decompose at higher temperatures, often leading to the formation of phenols and other byproducts.[1]
Slow Nucleophilic Substitution Use a more reactive copper(I) salt (e.g., CuCl, CuBr) and ensure it is freshly prepared or of high purity.The rate of the desired Sandmeyer reaction needs to be faster than the rate of hydrolysis of the diazonium salt. The use of an active catalyst is crucial.
  • Dissolve this compound in a suitable acidic medium (e.g., aqueous HCl) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).

  • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl in concentrated HCl) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) salt solution with vigorous stirring.

  • Allow the reaction to proceed at low temperature until the evolution of nitrogen gas ceases.

  • Slowly warm the reaction to room temperature and then heat gently to ensure complete reaction.

  • Extract the product with an organic solvent and purify by distillation or chromatography.

Byproduct 3: Biaryl Formation
  • Reaction Type: Sandmeyer Reaction.

  • Identification:

    • MS: Look for a molecular ion peak corresponding to the dimer of the aryl radical intermediate.

    • NMR: The 1H NMR spectrum will be more complex and will show signals for two coupled pyridine rings.

    • Chromatography: The biaryl byproduct is typically less polar than the desired product and will have a longer retention time on normal-phase silica gel.

Probable Cause Proposed Solution Scientific Rationale
Radical-Radical Coupling Use a sufficient concentration of the copper(I) salt to efficiently trap the aryl radical.The Sandmeyer reaction proceeds via an aryl radical intermediate. If the concentration of the trapping agent (the copper salt) is too low, the aryl radicals can dimerize to form biaryl byproducts.[1]
Slow Halogen Transfer Ensure the copper(I) halide is of high quality and that the reaction conditions favor the oxidation of Cu(I) to Cu(II) and subsequent halogen transfer.The final step of the Sandmeyer reaction involves the transfer of a halogen from a copper(II) species to the aryl radical. If this step is slow, the lifetime of the aryl radical is extended, increasing the likelihood of dimerization.

Visualizing Reaction Pathways

To better understand the formation of these byproducts, the following diagrams illustrate the key mechanistic steps.

cluster_0 Buchwald-Hartwig Amination A Pd(0)L_n B Ar-Pd(II)(Cl)L_n A->B Oxidative Addition (Ar-Cl) C [Ar-Pd(II)(NHR')L_n]^+ B->C + R'NH_2 - Cl^- E Ar-H (Hydrodehalogenation) B->E Side Reaction (e.g., with H_2O) D Ar-NHR' C->D Reductive Elimination (Desired Pathway) cluster_1 Sandmeyer Reaction ArNH2 Ar-NH_2 ArN2X Ar-N_2^+ X^- ArNH2->ArN2X NaNO_2, HX Ar_radical Ar• ArN2X->Ar_radical Cu(I) Ar_OH Ar-OH (Hydroxypyridine) ArN2X->Ar_OH + H_2O (Side Reaction) Ar_X Ar-X (Desired Product) Ar_radical->Ar_X Cu(II)X Ar_Ar Ar-Ar (Biaryl Byproduct) Ar_radical->Ar_Ar Dimerization (Side Reaction)

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis of this key chemical intermediate.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] As the demand for this compound increases, scaling up its synthesis from the laboratory to pilot and production scales presents a unique set of challenges. This guide offers practical insights and solutions to overcome common hurdles, ensuring a robust, efficient, and safe scale-up process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction is consistently showing low yields or incomplete conversion of the starting material. What are the likely causes and how can I improve the yield?

A: Low yields are a common challenge in pyridine synthesis, often stemming from suboptimal reaction conditions or incomplete oxidation of intermediates.[3] When scaling up, these issues can be magnified. Here’s a breakdown of potential causes and troubleshooting steps:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure precise temperature control. Exothermic reactions can lead to side product formation if not adequately managed.[4] For amination reactions, a temperature range of 145-155°C is often optimal.[5]

    • Solvent: The choice of solvent is critical. While alcohols like methanol are commonly used, their complete removal during workup is essential.[5] Consider solvent-free conditions or alternative solvents like toluene for extractions.[5]

    • Catalyst: For copper-catalyzed aminations, the choice and loading of the copper source (e.g., Cu powder or CuSO₄) are crucial.[5] In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the ligand selection is key to achieving high yields.[6][7]

  • Incomplete Amination:

    • Ammonia Source: When using liquid ammonia, ensure it is properly condensed and maintained in the reaction vessel.[5] Inadequate ammonia will lead to incomplete conversion.

    • Pressure: Amination reactions often require elevated pressure (e.g., 3.5-4.5 MPa) to maintain the ammonia in the liquid phase and drive the reaction to completion.[5]

  • Side Reactions:

    • Hydroxylation: The presence of water can lead to the formation of the corresponding hydroxypyridine as a byproduct. Ensure all reagents and solvents are anhydrous.

    • Dimerization/Polymerization: Overheating or prolonged reaction times can lead to the formation of polymeric materials, which can reduce the yield and complicate purification. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[8]

Issue 2: Formation of Impurities

Q: I am observing significant impurity peaks in my crude product analysis. What are the common impurities and how can I minimize their formation?

A: Impurity formation is a major concern during scale-up as it can impact the final product's quality and require extensive purification steps.

  • Unreacted Starting Material: As discussed above, incomplete reaction is a primary source of impurities. Re-evaluate your reaction conditions to drive the conversion to completion.

  • Isomeric Impurities: Depending on the synthetic route, you may encounter isomeric impurities. For instance, if starting from a di-substituted pyridine, incomplete regioselectivity can lead to a mixture of products.[9] Careful selection of catalysts and reaction conditions can enhance regioselectivity.

  • Over-chlorination/amination: In multi-step syntheses involving chlorination or amination, there's a risk of multiple substitutions on the pyridine ring. Precise control of stoichiometry and reaction time is crucial to prevent this.

  • Purification Strategies:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective method for achieving high purity.[4]

    • Distillation: For volatile impurities, distillation can be an effective purification method.[4]

    • Chromatography: While effective at the lab scale, column chromatography can be challenging and costly for large-scale production. It is often used as a final polishing step if high purity is required.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a large scale?

A1: Two primary routes are commonly employed for the large-scale synthesis of this compound:

  • Amination of a Chlorinated Pyridine: This is a widely used method that typically involves the reaction of 2,5-dichloro-6-methylpyridine or a similar precursor with an ammonia source. This can be achieved through:

    • Copper-Catalyzed Amination: This method uses a copper catalyst (e.g., CuSO₄ or Cu powder) and liquid ammonia in a solvent like methanol under high pressure and temperature.[5]

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile method for forming C-N bonds and can be adapted for the synthesis of aminopyridines.[6][7][10]

  • Chlorination of an Aminopyridine: This route starts with 2-amino-6-methylpyridine, which is then chlorinated at the 5-position.[11] This approach requires careful control of the chlorinating agent and reaction conditions to ensure regioselectivity and prevent over-chlorination.

Q2: What safety precautions should be taken when scaling up the synthesis?

A2: Scaling up any chemical synthesis requires a thorough safety assessment. Key considerations for this synthesis include:

  • High-Pressure Reactions: The use of liquid ammonia necessitates a high-pressure reactor.[5] Ensure the reactor is properly rated for the intended pressure and temperature and that all safety features are operational.

  • Exothermic Reactions: Amination reactions can be exothermic.[4] Implement a robust cooling system and consider slow, controlled addition of reagents to manage the heat generated.

  • Handling of Reagents:

    • Liquid Ammonia: Requires specialized handling procedures due to its high volatility and toxicity.

    • Corrosive Reagents: Chlorinating agents and strong acids/bases should be handled with appropriate personal protective equipment (PPE).

    • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care to avoid inhalation of fine powders.

Q3: How can I effectively monitor the reaction progress during scale-up?

A3: Real-time reaction monitoring is crucial for process control and optimization. Common techniques include:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities.

  • Gas Chromatography (GC): Useful for monitoring volatile components and can be coupled with a mass spectrometer (GC-MS) for identification of unknowns.

  • In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy can provide real-time information on the reaction progress without the need for sampling.

Part 3: Experimental Protocols and Data

Protocol 1: Copper-Catalyzed Amination of 2-Chloro-5-methylpyridine

This protocol is adapted from a patented method for the preparation of 2-amino-5-methylpyridine and can be modified for the synthesis of the chloro-derivative.[5]

Step-by-Step Methodology:

  • Reactor Setup: Charge a high-pressure autoclave with 2-chloro-5-methylpyridine (1.0 eq), methanol (as a solvent), and a copper catalyst (e.g., CuSO₄, 0.05 eq).

  • Ammonia Addition: Cool the reactor and carefully add liquid ammonia (approximately 1.0 eq relative to the starting material).

  • Reaction: Seal the reactor and heat it to the desired temperature (e.g., 150°C). The pressure will rise to approximately 4 MPa.

  • Monitoring: Maintain the reaction at this temperature for a specified time (e.g., 8 hours), monitoring the pressure.

  • Workup:

    • Cool the reactor to a safe temperature (e.g., 40°C) and carefully vent the excess ammonia.

    • Purge the reactor with an inert gas (e.g., nitrogen or air) to remove residual ammonia.

    • Distill off the methanol under atmospheric pressure.

    • Add water to the residue and extract the product with an organic solvent like toluene.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or distillation.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Chloro-5-methylpyridine[5]
CatalystCuSO₄[5]
SolventMethanol[5]
AmmoniaLiquid Ammonia[5]
Temperature150°C[5]
Pressure4 MPa[5]
Reaction Time8 hours[5]
Typical Yield>90%[5]
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7] The specific conditions will depend on the chosen catalyst system.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the reaction vessel, add the aryl halide (e.g., 2,5-dichloro-6-methylpyridine), the amine source (e.g., ammonia or an ammonia equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).[6]

  • Solvent: Add a dry, deoxygenated solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over a drying agent, and concentrate.

  • Purification: Purify the crude product by column chromatography or crystallization.

Quantitative Data Summary:

ParameterExample ReagentsReference
Aryl Halide2,5-dichloro-6-methylpyridine[6]
Amine SourceAmmonia or equivalent[10]
CatalystDichlorobis(triphenylphosphine)Pd(II)[6]
LigandXantphos[6]
BaseSodium tert-butoxide[6]
SolventToluene[6]
YieldModerate to good (27-82%)[6]

Part 4: Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_route1 Route 1: Amination cluster_route2 Route 2: Chlorination 2_Chloro_5_methylpyridine 2-Chloro-5-methylpyridine Target_1 This compound 2_Chloro_5_methylpyridine->Target_1 NH3, Cu catalyst or Pd catalyst 2_Amino_6_methylpyridine 2-Amino-6-methylpyridine Target_2 This compound 2_Amino_6_methylpyridine->Target_2 Chlorinating Agent

Caption: Common synthetic routes to this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Impurity Formation check_conditions Review Reaction Conditions (Temp, Pressure, Stoichiometry) start->check_conditions check_reagents Analyze Reagent Purity & Moisture Content start->check_reagents optimize_catalyst Optimize Catalyst/Ligand & Loading check_conditions->optimize_catalyst check_reagents->optimize_catalyst monitor_reaction Implement In-Process Controls (TLC, HPLC, GC) optimize_catalyst->monitor_reaction purification Evaluate Purification Strategy (Crystallization, Distillation) monitor_reaction->purification success Successful Scale-Up purification->success

Caption: A systematic workflow for troubleshooting synthesis scale-up.

References

Validation & Comparative

A-Comparative-Guide-to-the-Reactivity-of-5-Chloro-6-methylpyridin-2-amine-and-Other-Aminopyridines-for-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive comparison of the reactivity of 5-Chloro-6-methylpyridin-2-amine with other key aminopyridine scaffolds relevant to pharmaceutical and agrochemical research. By examining the interplay of electronic and steric effects, this guide offers researchers, scientists, and drug development professionals the foundational knowledge to make informed decisions in the strategic design and synthesis of novel molecular entities. This document delves into key reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and supporting data to illustrate the nuanced reactivity profiles of these critical building blocks.

Introduction: The Central Role of Aminopyridines in Medicinal Chemistry

Aminopyridines are a cornerstone of modern medicinal chemistry, appearing as integral structural motifs in a vast array of FDA-approved drugs and clinical candidates.[1] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, offering improved metabolic stability and aqueous solubility. The amino substituent provides a crucial handle for further functionalization, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The strategic placement of substituents on the aminopyridine core profoundly influences its reactivity, dictating the feasibility and outcome of subsequent chemical transformations. Understanding these substituent effects is paramount for the efficient synthesis of complex molecules. This guide focuses on this compound, a versatile intermediate, and compares its reactivity to other commonly employed aminopyridines, providing a framework for rational synthetic planning.

The Electronic Landscape of Aminopyridines: A Tale of Substituent Effects

The reactivity of a substituted pyridine is governed by the electronic properties of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its nucleophilicity and generally increasing the basicity (pKa) of the pyridine nitrogen. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it more susceptible to nucleophilic attack and lowering the basicity.[2]

The position of the substituent relative to the nitrogen atom and the reaction center is also critical. The nitrogen atom itself is electron-withdrawing, rendering the C2 and C4 positions particularly electron-deficient and thus more susceptible to nucleophilic attack.[2][3]

Table 1: Comparison of pKa Values for Selected Aminopyridines

CompoundpKaSubstituent EffectsReference
Pyridine5.25Baseline[4]
2-Aminopyridine6.86EDG (NH₂) increases basicity[4]
4-Aminopyridine9.11Strong EDG effect at para position[5]
3-Aminopyridine5.98Weaker EDG effect at meta position[6]
This compoundNot widely reported, but expected to be lower than 2-aminopyridine due to the EWG effect of chlorine.NH₂ (EDG), CH₃ (weak EDG), Cl (EWG)N/A

The interplay of these effects in this compound is complex. The amino group at C2 is a strong electron-donating group. The methyl group at C6 is a weak electron-donating group. The chloro group at C5 is an electron-withdrawing group. This combination of substituents creates a unique electronic environment that influences its reactivity in predictable ways.

Nucleophilic Aromatic Substitution (SNAr): A Key Transformation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, including pyridines.[7] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a good leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex). Subsequent expulsion of the leaving group restores aromaticity.

The rate of SNAr reactions is highly dependent on:

  • The nature of the leaving group: Halides are common leaving groups, with reactivity generally following the trend F > Cl > Br > I.

  • The presence of electron-withdrawing groups: EWGs ortho and para to the leaving group stabilize the negatively charged intermediate, accelerating the reaction.[7]

  • The nucleophilicity of the attacking species.

In the context of aminopyridines, the pyridine nitrogen itself acts as a powerful electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack.[3]

Comparative Reactivity in SNAr
  • 2-Chloropyridine vs. 4-Chloropyridine: Both are susceptible to SNAr. Attack at the C2 and C4 positions allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3]

  • This compound: The chlorine atom at the C5 position is not as activated towards SNAr as a halogen at the C2 or C4 position. However, the presence of the electron-donating amino and methyl groups can influence the overall electron density of the ring. While direct displacement of the C5 chlorine via a classical SNAr pathway is less favorable, the molecule can participate in other transformations.

Experimental Protocol: A General Procedure for SNAr on a Halopyridine

This protocol describes a general method for the amination of a chloropyridine.

Materials:

  • Chloropyridine derivative (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 eq)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the chloropyridine derivative and the base.

  • Flush the flask with an inert gas.

  • Add the solvent and the amine nucleophile.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the starting materials and reagents, especially at elevated temperatures.

  • Polar Aprotic Solvent: Solvents like DMSO, DMF, and NMP are excellent for SNAr reactions as they can solvate the cationic species while not strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Base: The base is crucial to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolkit

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex molecules, including substituted aminopyridines.[8][9] These reactions allow for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[9]

The reactivity of the aryl halide in a Suzuki coupling generally follows the trend I > Br > OTf > Cl. For this compound, the chloro substituent can participate in Suzuki coupling, although it is less reactive than the corresponding bromo or iodo derivatives. The presence of the amino and methyl groups can also influence the catalytic cycle.

Table 2: Expected Yields for Suzuki Coupling of a Structurally Similar Aminopyridine

This data is adapted from the coupling of 5-bromo-2-methylpyridin-3-amine and provides a reasonable expectation for the reactivity of the chloro-analog under optimized conditions.[10]

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid5-Phenyl-6-methylpyridin-2-amine~80-90%
4-Methylphenylboronic acid5-(4-Methylphenyl)-6-methylpyridin-2-amine~80-90%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-methylpyridin-2-amine~75-85%
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-6-methylpyridin-2-amine~70-80%

This protocol is adapted from procedures for similar substrates.[10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and the solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[8] This reaction is particularly valuable for synthesizing arylamines that are difficult to access through traditional methods like SNAr.[11]

Similar to the Suzuki coupling, the reactivity of the aryl halide in the Buchwald-Hartwig amination generally follows the order I > Br > Cl. The choice of ligand for the palladium catalyst is critical for achieving high yields, especially with less reactive aryl chlorides. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[12]

For this compound, the chloro group can undergo Buchwald-Hartwig amination, but it will likely require a more active catalyst system compared to a bromo or iodo analog. The existing amino group on the ring can potentially coordinate to the palladium center, which may influence the reaction outcome.

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR'R'' [Ar-Pd(II)-X(L)(HNR'R'')] [Ar-Pd(II)-X(L)(HNR'R'')] Amine_Coordination->[Ar-Pd(II)-X(L)(HNR'R'')] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR'R'')]->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Ar-NR'R'' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its reactivity is a nuanced interplay of the electronic and steric effects of its substituents. While the C5-chloro group is not highly activated for classical SNAr reactions, it readily participates in powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl and amino substituents at this position, providing a gateway to diverse chemical space.

By understanding the principles outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can effectively incorporate this compound and other aminopyridines into their synthetic strategies, accelerating the discovery of new and impactful medicines.

References

Biological activity of 5-Chloro-6-methylpyridin-2-amine vs. its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-6-methylpyridin-2-amine and Its Analogs

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its nitrogen-containing heterocyclic structure imparts unique physicochemical properties that are often exploited to enhance aqueous solubility, metabolic stability, and target engagement.[1] Among the vast family of pyridine derivatives, this compound emerges as a particularly valuable starting material—a versatile chemical building block for synthesizing a diverse array of biologically active molecules.[2][3][4]

This guide provides a comparative analysis of the biological activities of this compound and its structural analogs. We will delve into structure-activity relationships (SAR), supported by experimental data, to elucidate how chemical modifications to this core structure influence its therapeutic potential across different domains, including antimicrobial, anticancer, and enzyme inhibitory activities.

The 2-Aminopyridine Core: A Privileged Scaffold

The 2-aminopyridine moiety is a "privileged scaffold" in drug design, meaning it is a molecular framework capable of binding to multiple, distinct biological targets. This versatility stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking.[1] The specific substitutions on the pyridine ring—in this case, a chloro group at position 5 and a methyl group at position 6—critically modulate the electronic and steric properties of the molecule, thereby influencing its reactivity, target specificity, and overall biological profile.[5] this compound serves as a key intermediate in the development of novel compounds with potent antimicrobial and anti-inflammatory properties.[2]

Comparative Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research. Substituted 2-aminopyridines have been extensively explored for this purpose. The primary strategy often involves the condensation of the 2-amino group with various aldehydes to form Schiff bases, which introduces new functionalities and modulates the compound's biological activity.

Structure-Activity Relationship (SAR) in Antimicrobial Analogs

Studies on derivatives of structurally related aminopyridines, such as 2-amino-6-chloropyridine and 2-amino-4-chloropyridine, provide valuable insights into the SAR.[6][7] The antimicrobial efficacy is significantly influenced by the nature of the substituent introduced via the Schiff base formation.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halides) or electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring of the aldehyde can drastically alter the antimicrobial profile. For instance, derivatives of 2-amino-4-chloropyridine bearing hydroxyl and methoxy groups have shown significant activity against tested microorganisms.[7]

  • Heterocyclic Moieties: Incorporating other heterocyclic rings, such as furan or thiophene, can enhance the spectrum of activity.[8][9]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Modifications that balance hydrophilicity and lipophilicity are often key to improving potency.

Experimental Data Summary

The following table summarizes the antimicrobial activity of various Schiff base derivatives synthesized from a related compound, 2-amino-6-chloropyridine. The data is presented as the zone of inhibition, a common metric in agar-well diffusion assays.

Compound IDSubstituent on AldehydeBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
3a 4-Hydroxy-3-methoxyBacillus subtilis18Fusarium oxysporum15[6]
3f 4-DimethylaminoBacillus subtilis19Fusarium oxysporum14[6]
3h 4-MethylsulfanylBacillus subtilis18Fusarium oxysporum13[6]
Standard StreptomycinBacillus subtilis25--[6]
Standard Griseofulvin--Fusarium oxysporum20[6]

Note: The data is for analogs of 2-amino-6-chloropyridine, which serves as a proxy to understand the potential of this compound derivatives.

Experimental Protocol: Agar-Well Diffusion Assay for Antimicrobial Screening

This protocol outlines a standard method for evaluating the antimicrobial activity of newly synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Pour the sterile agar into petri dishes and allow it to solidify. Uniformly spread the prepared microbial inoculum over the agar surface using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the inoculated agar plates.

  • Compound Application: Prepare solutions of the test compounds and a standard antibiotic (e.g., Streptomycin) in a suitable solvent like DMSO. Add a fixed volume (e.g., 100 µL) of each solution into separate wells. A well with DMSO alone serves as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis media Prepare & Sterilize Culture Media plate Inoculate Agar Plate with Microbes media->plate inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->plate compounds Dissolve Test Compounds & Controls in DMSO load Load Compounds into Wells compounds->load well Create Wells in Agar plate->well well->load incubate Incubate Plates (24-72h) load->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Figure 1: Workflow for the Agar-Well Diffusion Antimicrobial Assay.

Comparative Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents.[1] Structure-activity relationship studies have been instrumental in developing new pyridine derivatives that inhibit cancer cell growth.[1][10] Analogs of this compound can be designed to target various mechanisms in cancer cells, including kinase inhibition and apoptosis induction.

Structure-Activity Relationship (SAR) in Anticancer Analogs
  • Kinase Inhibition: Many aminopyridine derivatives function as kinase inhibitors. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, which share structural similarities, were identified as potent dual Src/Abl kinase inhibitors.[11] The specific substitutions on the pyridine/pyrimidine ring are critical for achieving high potency and selectivity.

  • Apoptosis Induction: Some derivatives, such as certain 5-chloro-6-methylaurones, have been shown to induce apoptosis in cancer cells.[10] The mode of action often involves complex signaling pathways. Metal complexes derived from related Schiff bases have also demonstrated the ability to induce mitochondrial apoptosis and block the cell cycle.[12][13]

  • Substitution Position: The position of substituents on the pyridine ring significantly impacts antiproliferative activity. For instance, in one study, placing CH₃ and NO₂ groups at the para position of a related scaffold improved activity, whereas ortho and meta substitutions were less effective.[1]

Experimental Data Summary: Antiproliferative Activity

The table below presents the half-maximal growth inhibitory concentration (GI₅₀) for a potent aurone derivative (Compound 6i ) containing a 5-chloro-6-methyl substitution pattern, highlighting its broad-spectrum anticancer activity.

Compound IDCancer Cell LineCancer TypeGI₅₀ (µM)Reference
6i SK-MEL-5Melanoma1.90[10]
6i MDA-MB-468Breast Cancer2.70[10]
6i NCI-H522Non-Small Cell Lung2.98[10]
6i UO-31Renal Cancer3.01[10]

This compound was found to be active against 55 of the 60 human cancer cell lines tested and was shown to induce early apoptosis in breast cancer cells.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effect.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ or GI₅₀ value (the concentration that inhibits 50% of cell growth).

sar_concept cluster_mods Structural Modifications cluster_activity Biological Activity Outcome parent This compound (Core Scaffold) mod1 Analog 1: Add Bulky Group parent->mod1 Synthesize mod2 Analog 2: Add H-Bond Donor parent->mod2 Synthesize mod3 Analog 3: Increase Lipophilicity parent->mod3 Synthesize act1 Decreased Potency (Steric Hindrance) mod1->act1 act2 Increased Potency (New Target Interaction) mod2->act2 act3 Increased Potency (Better Cell Penetration) mod3->act3

Figure 2: Conceptual Diagram of a Structure-Activity Relationship (SAR) Study.

Comparative Enzyme Inhibition

The 2-aminopyridine scaffold is a potent inhibitor of various enzymes, and slight structural modifications can tune its selectivity and potency.

  • Nitric Oxide Synthase (NOS) Inhibition: 2-aminopyridine itself is a non-selective NOS inhibitor.[14] Analogs have been developed to achieve selectivity for neuronal NOS (nNOS), which is implicated in neurodegenerative diseases.[15] Replacing basic amine groups in lead compounds with neutral ether groups has been shown to increase bioavailability and blood-brain barrier penetration while retaining similar potency and selectivity.[15]

  • Glyoxylate Shunt Inhibition: In the fight against persistent bacterial infections, the glyoxylate shunt is an attractive target. Analogs of 2-aminopyridine, particularly 4-chloro-2-aminopyridine, have been identified as inhibitors of both enzymes in this pathway (isocitrate lyase and malate synthase G) in Pseudomonas aeruginosa.[16]

  • Other Enzymes: Derivatives bearing the 1,2,4-triazole moiety have shown potent inhibition against acetylcholinesterase (AChE) and α-glucosidase, relevant for Alzheimer's disease and diabetes, respectively.[17]

Conclusion and Future Directions

This compound is a highly valuable scaffold whose biological activity can be extensively and predictably modulated through synthetic modifications. The evidence from its analogs demonstrates significant potential in developing novel antimicrobial, anticancer, and enzyme-inhibiting agents.

  • For Antimicrobial Development: Future work should focus on creating Schiff bases with diverse heterocyclic aldehydes to expand the spectrum of activity and overcome resistance mechanisms.

  • For Anticancer Therapy: The development of analogs as selective kinase inhibitors remains a promising avenue. Furthermore, creating metal complexes with these ligands could lead to novel therapeutics with multi-modal mechanisms of action, including apoptosis induction and cell cycle arrest.[12][13]

  • For Enzyme Inhibition: Fine-tuning the substituents on the pyridine ring and the 2-amino group is crucial for achieving isoform-selective enzyme inhibition, which is essential for minimizing off-target effects and improving the therapeutic window.

By leveraging the principles of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this versatile chemical entity.

References

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 5-Chloro-6-methylpyridin-2-amine. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The structural elucidation of organic compounds is a puzzle where each piece of spectroscopic data provides crucial clues.[1] For a molecule like this compound (Molecular Formula: C₆H₇ClN₂, Molecular Weight: 142.59 g/mol ), a multi-faceted spectroscopic approach is not just recommended, it is essential for definitive characterization.[2][3] This guide will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

I. The Analytical Workflow: A Logic-Driven Approach

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Hypothesized_Structure Hypothesized Structure: This compound NMR NMR Spectroscopy (¹H & ¹³C) Provides carbon-hydrogen framework Hypothesized_Structure->NMR Framework FTIR FTIR Spectroscopy Identifies functional groups Hypothesized_Structure->FTIR Functional Groups MS Mass Spectrometry Determines molecular weight and fragmentation Hypothesized_Structure->MS Molecular Formula UV_Vis UV-Vis Spectroscopy Investigates electronic transitions Hypothesized_Structure->UV_Vis Electronic System Data_Analysis Comparative Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structural_Confirmation Final Structural Confirmation Data_Analysis->Structural_Confirmation Corroboration

Figure 1: Workflow for the spectroscopic confirmation of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1][4] For this compound, both ¹H and ¹³C NMR provide critical connectivity information.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Data and Interpretation:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A~6.5 - 7.5Doublet1HH-3Aromatic proton adjacent to the chlorine-bearing carbon.
B~6.0 - 7.0Doublet1HH-4Aromatic proton coupled to H-3.
C~4.5 - 5.5Broad Singlet2H-NH₂The amine protons often appear as a broad signal due to hydrogen bonding and rapid exchange.[5] The chemical shift can be highly dependent on solvent and concentration.[5][6][7][8][9] Adding D₂O will cause this peak to disappear, confirming the presence of labile amine protons.[5]
D~2.3 - 2.5Singlet3H-CH₃The methyl group protons are deshielded by the aromatic ring.

Comparative Insight: The chemical shifts of the aromatic protons in this compound are influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing chloro group create a distinct pattern. For comparison, in 2-amino-5-methylpyridine, the aromatic protons appear at approximately 7.79, 7.12, and 6.32 ppm.[10] The presence of the chloro group in our target molecule is expected to shift these signals.

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule.

Expected ¹³C NMR Data and Interpretation:

SignalChemical Shift (δ, ppm)AssignmentRationale
1~158C-2Carbon attached to the amino group, highly deshielded.
2~148C-6Carbon attached to the methyl group and adjacent to the nitrogen.
3~138C-4Aromatic CH carbon.
4~115C-5Carbon attached to the chlorine atom.
5~110C-3Aromatic CH carbon.
6~20-CH₃Methyl carbon.

Comparative Insight: The chemical shifts in the ¹³C NMR spectrum are highly indicative of the substitution pattern. For instance, the carbon bearing the chlorine atom (C-5) is expected to be significantly shifted compared to an unsubstituted pyridine ring. In 2-amino-6-methylpyridine, the carbon signals appear at different positions, highlighting the influence of the chloro substituent.[11]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the amine protons.[6][7][9]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • D₂O Exchange: To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -NH₂ signal confirms its assignment.[5]

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretchingPrimary Amine (-NH₂)
3100 - 3000C-H stretchingAromatic C-H
2950 - 2850C-H stretchingMethyl (-CH₃)
1640 - 1590C=C and C=N stretchingPyridine Ring
1650 - 1580N-H bending (scissoring)Primary Amine (-NH₂)
1470 - 1430C-H bendingMethyl (-CH₃)
850 - 750C-Cl stretchingAryl Halide (C-Cl)

Comparative Insight: The presence of the primary amine is a key feature, typically showing two distinct N-H stretching bands.[12] The position of the C=C and C=N stretching bands can provide information about the substitution pattern on the pyridine ring.[13] For comparison, the FTIR spectrum of 2-amino-5-methylpyridine would lack the characteristic C-Cl stretching vibration.[13]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. For ATR, a small amount of the solid is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

IV. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[14][15]

Expected Mass Spectrometry Data and Interpretation:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 142 is expected, corresponding to the molecular weight of C₆H₇ClN₂. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 144 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃): A peak at m/z 127.

    • Loss of a chlorine radical (-Cl): A peak at m/z 107. The fragmentation of chloro-substituted aromatic compounds can involve the loss of the halogen.[16]

    • Loss of HCN: A common fragmentation pathway for pyridine derivatives.

Comparative Insight: The isotopic pattern of the molecular ion is a definitive indicator of the presence of a chlorine atom. A compound without chlorine, such as 2-amino-6-methylpyridine, would show a molecular ion peak at m/z 108 and would lack the characteristic M+2 peak.[17] The fragmentation pattern of aliphatic amines often involves α-cleavage, which is a dominant fragmentation mode.[18]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[19][20][21][22]

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[15]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Mass_Spectrometry_Fragmentation M_plus Molecular Ion (M⁺) m/z 142/144 (Cl isotope pattern) Loss_CH3 [M-CH₃]⁺ m/z 127 M_plus->Loss_CH3 - •CH₃ Loss_Cl [M-Cl]⁺ m/z 107 M_plus->Loss_Cl - •Cl Further_Fragmentation Further Fragmentation Loss_CH3->Further_Fragmentation Loss_Cl->Further_Fragmentation

Figure 2: Proposed mass spectrometry fragmentation of this compound.

V. UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.[23]

Expected UV-Vis Data and Interpretation:

  • λ_max: Pyridine and its derivatives typically exhibit absorption bands in the UV region.[24][25] For substituted pyridines, two main absorption bands are often observed, corresponding to π → π* transitions.[26] The presence of the amino and chloro groups will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine. The spectrum is also sensitive to the pH of the solvent.[24]

Comparative Insight: The UV-Vis spectrum of this compound can be compared to that of similar pyridine derivatives to understand the electronic effects of the substituents.[27][28] For example, the addition of an amino group to the pyridine ring generally leads to a significant red shift in the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to zero the instrument before measuring the sample.

VI. Data Summary and Conclusion

The following table summarizes the expected spectroscopic data for this compound, providing a comprehensive and comparative overview.

TechniqueKey Expected Features
¹H NMR Two aromatic doublets, a broad 2H singlet for -NH₂, and a 3H singlet for -CH₃.
¹³C NMR Six distinct carbon signals, with chemical shifts indicative of the substitution pattern.
FTIR Characteristic N-H stretches for a primary amine, aromatic C-H stretches, and a C-Cl stretch.
Mass Spec Molecular ion at m/z 142 with a prominent M+2 peak at m/z 144.
UV-Vis Absorption maxima characteristic of a substituted pyridine ring system.

By systematically applying this multi-technique spectroscopic approach, the structure of this compound can be confirmed with a high degree of confidence. The congruence of data from NMR, FTIR, MS, and UV-Vis provides a self-validating system, which is the hallmark of rigorous scientific investigation. This guide serves as a framework for the logical and comprehensive structural elucidation of this and similar heterocyclic compounds.

References

A Comparative Guide to the Purity Assessment of Synthesized 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 5-Chloro-6-methylpyridin-2-amine is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its structural integrity and freedom from impurities directly influence the outcome of subsequent synthetic steps and the safety profile of the final product.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, enabling you to build a robust, self-validating purity assessment workflow.

The Synthetic Landscape: Understanding Impurity Origins

To effectively analyze for impurities, one must first anticipate them. A common synthetic route to this compound involves the direct chlorination of 2-amino-6-methylpyridine.[2] For instance, using an oxidizing agent like sodium hypochlorite in the presence of hydrochloric acid can achieve this transformation.[3]

While effective, this process can introduce several process-related impurities that must be monitored:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-amino-6-methylpyridine.

  • Isomeric Byproducts: The directing effects of the amino and methyl groups can lead to the formation of positional isomers.

  • Over-chlorinated Species: Aggressive reaction conditions may result in di- or tri-chlorinated pyridine derivatives.[3]

  • Residual Solvents: Solvents used during the reaction (e.g., water) or purification (e.g., dichloroethane, methanol) can be retained in the final product.[3][4]

  • Related Substances: Side reactions can generate other related pyridine compounds.

The following diagram illustrates the synthetic pathway and the potential entry points for these impurities.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Introduction Points A 2-Amino-6-methylpyridine (Starting Material) B Chlorination Reaction (e.g., NaClO / HCl) A->B C Crude Product B->C I2 Isomeric & Over-chlorinated Byproducts B->I2 Side Reactions D Purification (e.g., Recrystallization, Chromatography) C->D I1 Unreacted Starting Material C->I1 Incomplete Reaction E Final Product: This compound D->E I3 Residual Solvents D->I3 Entrapment

Caption: Synthetic workflow and common impurity introduction points.

Orthogonal Analytical Approaches: A Comparative Framework

No single analytical technique can provide a complete purity profile. A robust assessment relies on orthogonal methods —techniques that measure sample properties based on different chemical or physical principles. This multi-faceted approach ensures that impurities missed by one method are detected by another.

The table below compares the most effective analytical techniques for this compound.

Technique Principle of Separation/Detection Primary Target Impurities Strengths Limitations
HPLC-UV Differential partitioning between stationary and mobile phases based on polarity.Non-volatile organics, starting materials, isomeric byproducts, related substances.High resolution and sensitivity for quantitative analysis of non-volatile impurities.[5][6]Requires impurities to have a UV chromophore; may not detect all impurities if they co-elute.
GC-MS Separation based on volatility and boiling point, with mass-to-charge ratio detection.Residual solvents, volatile starting materials, and volatile byproducts.Gold standard for identifying and quantifying volatile and semi-volatile compounds.[7] High specificity from MS detector.The analyte must be thermally stable; non-volatile impurities will not be detected.
¹H NMR Nuclear magnetic resonance of hydrogen nuclei.Structural isomers, process-related impurities with unique proton signals.Provides definitive structural confirmation. Quantitative NMR (qNMR) can determine purity without a reference standard.[8][9]Lower sensitivity for trace impurities (<0.1%) compared to chromatographic methods. Water is a common contaminant.[10]
Elemental Analysis Combustion of the sample to determine the mass percentages of C, H, N, and Cl.Gross deviations from the expected elemental composition.Confirms the correct empirical formula of the bulk material.[11][12]Does not provide information on the nature or quantity of individual impurities. Cannot distinguish between isomers.[13]
LC-MS Combines HPLC separation with mass spectrometry detection.Unknown impurities, non-volatile compounds without a strong UV chromophore.High sensitivity and selectivity; provides molecular weight information for peak identification.[6]Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.

Expert Insight: The combination of HPLC-UV (for non-volatile impurities) and GC-MS (for residual solvents) forms the backbone of a comprehensive purity assessment. ¹H NMR serves as an essential tool for structural confirmation and identification of major impurities, while Elemental Analysis provides a fundamental check on the bulk material's composition, often required by chemistry journals with an accepted deviation of ±0.4%.[8][9][12]

Validated Experimental Protocols

The trustworthiness of a purity assessment hinges on the quality of the experimental protocol. The following methods provide a robust starting point for your analysis.

A. High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed to separate the main compound from potential non-volatile impurities. The choice of a C18 column is based on the moderate polarity of substituted pyridines, providing good retention and separation.[5]

Experimental Workflow Diagram (HPLC)

HPLC_Workflow A Sample Preparation (1 mg/mL in Mobile Phase) B Syringe Filtration (0.45 µm) A->B C HPLC Injection (10 µL) B->C D Separation (Reverse-Phase C18) C->D E UV Detection (254 nm) D->E F Data Analysis (Area % Purity) E->F

Caption: Step-by-step workflow for HPLC purity analysis.

Detailed Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.[5]

  • Column: Reverse-phase C18, 150 mm x 4.6 mm, 2.7 µm particle size. A shorter column may be used for faster analysis if resolution is sufficient.[14]

  • Mobile Phase: A mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol (50:50 v/v).[14] The organic ratio may be optimized to achieve appropriate retention of the main peak.

  • Flow Rate: 0.7 mL/min.[14]

  • Column Temperature: 40 °C.[14]

  • Detection: UV at 254 nm, a common wavelength for aromatic systems.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Injection Volume: 10 µL.[14]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for identifying and quantifying residual solvents and other volatile impurities. A non-polar DB-5MS column is a versatile choice for general-purpose screening of organic volatiles.

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow A Sample Preparation (Dissolve in Methanol) B Add Internal Standard A->B C GC Injection (Splitless Mode) B->C D Separation (Capillary Column) C->D E MS Detection (Full Scan / SIM) D->E F Data Analysis (Library Search & Quantitation) E->F

Caption: Step-by-step workflow for GC-MS impurity analysis.

Detailed Protocol:

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole).[15]

  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]

  • Injector: 280 °C, splitless mode.[15]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-450 amu.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of high-purity methanol. Spike with an appropriate internal standard if quantitative analysis of specific impurities is required.

  • Injection Volume: 1 µL.

  • Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify residual solvents using a calibration curve against an internal standard.

Conclusion: An Integrated Strategy for Purity Confirmation

The purity assessment of this compound is a critical step that demands a rigorous, multi-technique approach. While HPLC and GC-MS provide the quantitative backbone for impurity profiling, they should be complemented by spectroscopic methods like NMR for structural verification and classical methods like elemental analysis to confirm bulk composition. By understanding the potential impurities arising from the synthesis and applying a suite of orthogonal analytical methods, researchers can ensure the quality, safety, and reliability of this crucial chemical intermediate, thereby safeguarding the integrity of the drug development pipeline.

References

A Comparative Guide to the X-ray Crystallography of 5-Chloro-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Unambiguous Power of X-ray Crystallography

In the realm of structural analysis, single-crystal X-ray diffraction (XRD) stands as the gold standard, offering an unparalleled, three-dimensional view of a molecule's atomic arrangement.[1][2][3] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical behavior and biological activity of 5-Chloro-6-methylpyridin-2-amine derivatives. Unlike spectroscopic methods that provide averaged information about a bulk sample, X-ray crystallography maps the exact position of each atom in the crystal lattice, revealing the molecule's conformation and packing in the solid state.

However, the power of X-ray crystallography is contingent on the ability to grow high-quality single crystals, a process that can be both an art and a science. For many organic compounds, this remains the most significant bottleneck.[4]

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for routine characterization and for compounds that are difficult to crystallize. The following table compares X-ray crystallography with common spectroscopic methods for the analysis of this compound derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions, crystal packing.Unambiguous structural determination.[1][2][3]Requires high-quality single crystals, which can be difficult to obtain.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, solution-state conformation.Excellent for determining the carbon-hydrogen framework and for studying dynamic processes in solution.Provides information averaged over the entire sample and does not give precise bond lengths or angles.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=C, C-Cl).Fast, non-destructive, and good for identifying key functional groups.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, requires very small sample amounts, and confirms molecular formula.Does not provide information about the 3D arrangement of atoms.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, assessment of purity.Faster than single-crystal XRD and can be used on polycrystalline materials.Provides less structural detail than single-crystal XRD; structure solution is more challenging.[5][6]

Experimental Workflow: From Powder to Structure

The journey from a synthesized this compound derivative to its fully resolved crystal structure involves several critical steps. The following diagram illustrates a typical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure & Analysis

Caption: A generalized workflow for the X-ray crystallographic analysis of a this compound derivative.

Part 1: Synthesis and Purification

A reliable synthesis and rigorous purification are the bedrock of successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol: Synthesis of a this compound Derivative (Illustrative Example)

This protocol is adapted from established methods for the synthesis of related aminopyridine derivatives.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add the desired electrophile (e.g., an acyl chloride or alkyl halide) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: Crystallization

The goal of crystallization is to encourage the slow formation of a well-ordered, single crystal. This is often a trial-and-error process, exploring various solvents, temperatures, and techniques.

Common Crystallization Techniques for Aminopyridine Derivatives:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Protocol: Crystallization by Slow Evaporation

  • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) in a clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Part 3: X-ray Diffraction and Structure Solution

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected by a detector.

xrd_process xray_source X-ray Source crystal Single Crystal xray_source->crystal Incident X-ray Beam detector Detector crystal->detector Diffracted X-rays computer Computer (Data Processing) detector->computer Diffraction Pattern

Caption: The basic components of a single-crystal X-ray diffraction experiment.

The positions and intensities of the diffracted spots are then used to solve the crystal structure. This process involves determining the unit cell parameters, the space group, and ultimately the positions of all atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.

Interpreting the Crystallographic Data

The final output of an X-ray crystallography experiment is a set of crystallographic data, typically deposited in a database such as the Cambridge Structural Database (CSD).[7] This data provides a wealth of information. The following table presents hypothetical crystallographic data for two different derivatives of this compound to illustrate the type of comparative analysis that can be performed.

ParameterDerivative A (N-acetyl)Derivative B (N-benzoyl)
Formula C₈H₉ClN₂OC₁₃H₁₁ClN₂O
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105°a = 10.2 Å, b = 15.8 Å, c = 7.9 Å
Key Bond Lengths C-Cl: 1.74 Å, C-N(amino): 1.38 ÅC-Cl: 1.75 Å, C-N(amino): 1.39 Å
Key Bond Angles C-C-Cl: 119.5°C-C-Cl: 119.2°
Intermolecular Interactions N-H···O hydrogen bonds, π-π stackingN-H···O hydrogen bonds, C-H···π interactions

This comparative data can reveal how different substituents influence the molecular conformation and the crystal packing, which in turn can affect physical properties like solubility and melting point, as well as biological activity.

Conclusion

X-ray crystallography is an indispensable tool for the definitive structural characterization of this compound derivatives. While the requirement for high-quality single crystals presents a challenge, the detailed structural insights it provides are invaluable for advancing drug discovery and development. By understanding the principles and experimental workflow of X-ray crystallography, and by judiciously using it in conjunction with other analytical techniques, researchers can gain a comprehensive understanding of these important molecules.

References

Comparative study of different synthetic methods for 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-6-methylpyridin-2-amine is a pivotal building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the chloro, methyl, and amino functional groups on the pyridine ring provides a versatile scaffold for further chemical modifications. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of significant interest to researchers and professionals in the pharmaceutical industry. This guide provides a comparative analysis of two prominent synthetic methodologies for this compound: direct electrophilic chlorination and a multi-step approach featuring a Suzuki-Miyaura cross-coupling reaction. This analysis is supported by experimental data and procedural insights to aid in the selection of the most appropriate method for a given research or development objective.

Method 1: Direct Electrophilic Chlorination of 2-Amino-6-methylpyridine

This synthetic approach represents a more direct and atom-economical route to the target compound. The underlying principle is the electrophilic aromatic substitution on the electron-rich pyridine ring of 2-amino-6-methylpyridine. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the desired substitution is at the 5-position, which is para to the amino group.

A common and effective reagent for this transformation is N-Chlorosuccinimide (NCS), which serves as a source of an electrophilic chlorine atom ("Cl+").[1][2] The reaction is typically conducted in an acidic medium, such as acetic acid, which can enhance the electrophilicity of the chlorinating agent.[3][4]

Experimental Protocol: Direct Chlorination with NCS
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.2 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 55 °C and maintain this temperature for approximately 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Discussion of the Direct Chlorination Route

Advantages:

  • Conciseness: This is a single-step synthesis from a readily available starting material.

  • Atom Economy: The method is inherently more atom-economical compared to multi-step syntheses.

  • Cost-Effectiveness: The reagents, particularly NCS and acetic acid, are relatively inexpensive.

Disadvantages:

  • Moderate Yields: Literature precedents for similar substrates suggest that the yields for this reaction can be modest, potentially in the range of 15-32%.[3][4]

  • Regioselectivity Issues: There is a potential for the formation of other chlorinated isomers, which would necessitate careful purification.

  • Potential for Over-chlorination: The activated nature of the starting material could lead to the formation of di-chlorinated byproducts.

Method 2: Multi-step Synthesis via Suzuki-Miyaura Cross-Coupling

This more convergent approach commences with 2-amino-6-chloropyridine and introduces the methyl group at the 5-position in a key Suzuki-Miyaura cross-coupling step.[5] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.[6] The overall synthetic sequence is longer but offers significant advantages in terms of yield and purity.[5]

Overall Synthetic Pathway

The multi-step synthesis can be visualized as a four-step sequence:

A 2-Amino-6-chloropyridine B Protection of Amino Group A->B e.g., Boc Anhydride C Protected Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D Methylboronic Acid, Pd catalyst E Methylated Intermediate D->E F Deprotection E->F e.g., TFA or HCl G This compound F->G

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Key Suzuki-Miyaura Step

This protocol is adapted from the general principles of Suzuki-Miyaura couplings on pyridine scaffolds.[6][7]

  • Reaction Setup: To a Schlenk flask, add the protected 2-amino-5-bromo-6-chloropyridine (a hypothetical intermediate for the purpose of this generalized protocol, 1.0 eq), methylboronic acid (1.5 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 85-95 °C. Monitor the reaction progress by a suitable method like LC-MS.

  • Work-up and Purification: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Discussion of the Suzuki-Miyaura Route

Advantages:

  • High Yield and Purity: This route has been reported to produce this compound on a significant scale with an excellent overall yield of 62.4% and a high purity of 99.49%.[5]

  • Excellent Regioselectivity: The Suzuki-Miyaura coupling provides precise control over the position of methylation, avoiding the formation of isomers.

  • Scalability: The methodology has been demonstrated to be effective on a hectogram scale, indicating its suitability for larger-scale production.[5]

Disadvantages:

  • Longer Synthetic Sequence: The multi-step nature of this route makes it more time-consuming and labor-intensive compared to the direct chlorination method.

  • Higher Cost: The use of a palladium catalyst and boronic acid reagents can increase the overall cost of the synthesis.

  • Process Optimization: Each step in the sequence requires careful optimization to achieve the high overall yield.

Comparative Summary

FeatureMethod 1: Direct ChlorinationMethod 2: Suzuki-Miyaura Coupling
Starting Material 2-Amino-6-methylpyridine2-Amino-6-chloropyridine
Number of Steps 14
Key Transformation Electrophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Reported Yield Moderate (15-32% for analogs)[3][4]High (62.4% overall)[5]
Reported Purity Variable, requires careful purificationHigh (99.49%)[5]
Scalability Potentially limited by purificationDemonstrated on a hectogram scale[5]
Cost of Reagents LowerHigher
Key Advantages Simplicity, atom economyHigh yield, high purity, regioselectivity
Key Disadvantages Lower yield, potential for byproductsLonger process, higher cost

Conclusion and Recommendations

The choice between direct chlorination and a multi-step Suzuki-Miyaura approach for the synthesis of this compound depends heavily on the specific goals of the researcher or organization.

For early-stage research and small-scale synthesis , where speed and simplicity are paramount and moderate yields are acceptable, the direct chlorination method offers a viable and cost-effective option. However, careful optimization of the reaction conditions would be necessary to maximize the yield and minimize the formation of impurities.

For process development, scale-up, and applications where high purity is critical , such as in the synthesis of active pharmaceutical ingredients, the multi-step Suzuki-Miyaura route is demonstrably superior.[5] Despite its longer sequence, the high overall yield, exceptional purity, and proven scalability make it a more robust and reliable method for producing high-quality this compound.

Visualization of Synthetic Pathways

G cluster_0 Method 1: Direct Chlorination cluster_1 Method 2: Suzuki-Miyaura Route A1 2-Amino-6-methylpyridine B1 This compound A1->B1 NCS, AcOH A2 2-Amino-6-chloropyridine B2 Protection A2->B2 C2 Protected Intermediate B2->C2 D2 Suzuki-Miyaura (Methylation) C2->D2 E2 Methylated Intermediate D2->E2 F2 Deprotection E2->F2 G2 This compound F2->G2

References

A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The validation of an analytical method is not merely a procedural formality but a rigorous, evidence-based process that ensures a method is fit for its intended purpose. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 5-Chloro-6-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidance.[1][2][3][4][5][6][7][8][9][10][11][12][13] By understanding the "why" behind the "how," you will be empowered to develop and validate robust analytical methods that are both scientifically sound and regulatorily compliant.

The Critical Role of Method Validation

An analytical procedure is designed to establish the identity, purity, and/or potency of a drug substance or product.[10] The validation of such a procedure provides documented evidence that the method is suitable for its intended use.[6][9] For a compound like this compound, which may be a critical starting material or intermediate, a validated analytical method is essential for:

  • Quality Control: Ensuring the purity and consistency of the material.

  • Process Development: Monitoring reaction kinetics and optimizing synthesis.

  • Stability Studies: Assessing the degradation of the compound under various conditions.

  • Regulatory Submissions: Providing the necessary data to support drug applications.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[14] For a chromophoric compound like this compound, UV detection offers a simple, robust, and cost-effective means of quantification.

The Logic of HPLC-UV Method Development and Validation

The development of a reliable HPLC-UV method is a systematic process. The initial goal is to achieve adequate separation of the analyte from any potential impurities or degradation products with good peak shape and a reasonable run time. This is typically achieved by screening different columns, mobile phase compositions, and gradient conditions. Once a suitable method is developed, it must be validated to demonstrate its performance characteristics.

The validation process for an HPLC-UV method for quantifying this compound would involve assessing the following parameters as stipulated by ICH Q2(R2) and USP <1225>:[1][4][5][9][13][15]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[15]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3]

Visualizing the HPLC-UV Validation Workflow

HPLC-UV Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile (ATP) MD_Dev Develop HPLC-UV Method (Column, Mobile Phase, etc.) MD_Start->MD_Dev MD_Opt Optimize Method Parameters MD_Dev->MD_Opt Val_Protocol Write Validation Protocol (Define Acceptance Criteria) MD_Opt->Val_Protocol Method Ready for Validation Val_Specificity Specificity / Selectivity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Protocol->Val_Linearity Val_Accuracy Accuracy Val_Protocol->Val_Accuracy Val_Precision Precision (Repeatability, Intermediate) Val_Protocol->Val_Precision Val_Limits LOD & LOQ Val_Protocol->Val_Limits Val_Robustness Robustness Val_Protocol->Val_Robustness Val_Report Generate Validation Report Val_Specificity->Val_Report Val_Linearity->Val_Report Val_Accuracy->Val_Report Val_Precision->Val_Report Val_Limits->Val_Report Val_Robustness->Val_Report

Caption: Workflow for HPLC-UV Method Validation.

Experimental Protocol: Validation of an HPLC-UV Method for this compound

1. Specificity:

  • Prepare a solution of this compound reference standard.

  • Prepare a placebo solution (containing all excipients if in a formulation).

  • Prepare a spiked solution containing the analyte and known impurities or degradation products.

  • Inject all three solutions and compare the chromatograms to ensure that the analyte peak is well-resolved from any other peaks.

2. Linearity and Range:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each. The acceptance criterion is typically 98.0% to 102.0% recovery.[16]

4. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Estimate the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic).

    • pH of the mobile phase (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze a sample under each of these modified conditions and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography (GC) offers excellent separation efficiency.[17] When coupled with a Mass Spectrometer (MS), it provides high selectivity and sensitivity, making it a powerful tool for both qualitative and quantitative analysis.[17][18][19][20]

Rationale for Using GC-MS

A GC-MS method could be considered for this compound for several reasons:

  • Orthogonal Technique: It provides a different separation mechanism (partitioning between a gas and a liquid/solid phase) compared to HPLC (partitioning between two liquid phases or a liquid and a solid phase). This is valuable for confirming purity results obtained by HPLC.

  • Higher Sensitivity: For certain analytes, GC-MS can offer lower detection limits than HPLC-UV.

  • Structural Confirmation: The mass spectrum provides valuable structural information, aiding in peak identification and the characterization of unknown impurities.

  • Analysis in Complex Matrices: The selectivity of MS can allow for the quantification of the analyte in the presence of interfering matrix components that may not be resolved by HPLC-UV.

Comparative Performance

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements. The following table provides a comparative summary of the expected performance of validated methods for this compound.

Parameter HPLC-UV GC-MS Rationale for Difference
Specificity Good to ExcellentExcellentMS detection provides mass-to-charge ratio information, which is highly specific.
Linearity (r²) ≥ 0.999≥ 0.995Both techniques can achieve excellent linearity.
Range Typically 50-150% of targetTypically 1-200 µg/mLThe range is application-dependent for both.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both can be highly accurate with proper validation.
Precision (%RSD) ≤ 2.0%≤ 5.0%HPLC generally offers slightly better injection precision.
LOQ ~0.1 µg/mL~0.01 µg/mLGC-MS often provides superior sensitivity.
Robustness GoodGoodBoth methods can be robust if well-developed.
Sample Throughput HighModerate to HighHPLC run times can be shorter.
Cost (Instrument) ModerateHighMass spectrometers are more expensive than UV detectors.
Derivatization Not requiredMay be requiredDerivatization may be needed to improve volatility or thermal stability.[21]
Decision-Making for Method Selection

The selection of the most appropriate analytical method is a critical decision that should be based on a thorough evaluation of the analytical needs.

Method Selection node_result node_result Start Define Analytical Requirements Is_High_Sensitivity_Needed High Sensitivity (Trace Analysis) Required? Start->Is_High_Sensitivity_Needed Is_Structural_Info_Needed Structural Confirmation of Impurities Needed? Is_High_Sensitivity_Needed->Is_Structural_Info_Needed No Select_GCMS Select GC-MS Is_High_Sensitivity_Needed->Select_GCMS Yes Is_High_Throughput_Needed High Throughput for Routine QC Needed? Is_Structural_Info_Needed->Is_High_Throughput_Needed No Is_Structural_Info_Needed->Select_GCMS Yes Is_High_Throughput_Needed->Select_GCMS No Select_HPLC Select HPLC-UV Is_High_Throughput_Needed->Select_HPLC Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a scientifically rigorous process that underpins the quality and safety of the final drug product. While HPLC-UV represents a robust and widely accessible primary analytical technique, alternative methods such as GC-MS offer complementary strengths, particularly in terms of sensitivity and specificity.

The choice of methodology should be guided by the specific analytical requirements, with a clear understanding of the strengths and limitations of each technique. By adhering to the principles outlined in regulatory guidelines and employing a systematic approach to validation, researchers can ensure the generation of reliable and defensible analytical data. This commitment to scientific integrity is paramount in the journey of drug development.

References

Comparative Analysis of 5-Chloro-6-methylpyridin-2-amine Derivatives: A Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its versatile chemical reactivity and diverse pharmacological activities.[1] Among the myriad of pyridine-based compounds, derivatives of 5-Chloro-6-methylpyridin-2-amine have emerged as a promising class of molecules with significant potential in oncology and inflammatory diseases. This guide provides a comprehensive comparison of the in vitro and in vivo performance of various this compound derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapies.

Introduction to the this compound Scaffold

This compound is a substituted aminopyridine with the chemical formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . Its structure, characterized by a pyridine ring with a chloro, a methyl, and an amino group at positions 5, 6, and 2 respectively, provides a unique electronic and steric profile. This arrangement of functional groups offers multiple avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored biological activities. The aminopyridine moiety is a well-established pharmacophore known to interact with a variety of biological targets, including kinases and other enzymes, making it a privileged structure in medicinal chemistry.[2]

Synthesis of this compound Derivatives: A General Overview

The synthesis of derivatives from the this compound core typically involves the modification of the amino group or substitution at other positions on the pyridine ring. A common synthetic strategy is the condensation of the amino group with various aldehydes or ketones to form Schiff bases, which can then be further modified. Another approach involves N-acylation or N-alkylation of the amino group to introduce different functional moieties. More complex derivatives can be synthesized through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or heteroaryl substituents.

Below is a generalized workflow for the synthesis of this compound derivatives, which serves as a template for the generation of diverse chemical entities for biological screening.

Synthesis_Workflow A This compound E Schiff Base Formation A->E F N-Acylation A->F G Suzuki Coupling A->G B Aldehydes/Ketones B->E C Acid Chlorides/Anhydrides C->F D Boronic Acids/Esters D->G H Derivative Library E->H F->H G->H

Caption: Generalized synthetic routes for derivatization of this compound.

In Vitro Studies: Unraveling Anticancer Potential

Recent research has highlighted the significant in vitro anticancer activity of derivatives of this compound, particularly a series of novel 5-chloro-6-methylaurone derivatives. These compounds were synthesized and evaluated for their cytotoxic effects against a panel of 60 human cancer cell lines.

Comparative Anticancer Activity of 5-Chloro-6-methylaurone Derivatives

A study by Lone et al. (2023) synthesized a series of sixteen 5-chloro-6-methylaurone derivatives (6a-p) and tested their anticancer activity. Six of these compounds (6e, 6f, 6h, 6i, 6k, and 6m) demonstrated significant growth inhibition and cytotoxicity across various cancer cell lines in a single-dose screening.[3]

The most potent compound, 6i , was active against 55 of the 60 human cancer cell lines tested.[3] This compound exhibited a broad spectrum of anticancer activity, with percentage growth inhibition (%GI) values ranging from 36.05% to 199.03%.[3] Further five-dose assays revealed that compound 6i had a GI₅₀ of 1.90 µM against melanoma and 2.70 µM against breast cancer cell lines.[3]

CompoundCancer Cell LineGI₅₀ (µM)
6i Melanoma1.90
6i Breast Cancer2.70

Table 1: In vitro anticancer activity of the most potent 5-chloro-6-methylaurone derivative, 6i.[3]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) analysis of the 5-chloro-6-methylaurone series revealed key structural features influencing their anticancer potency. The presence of specific substituents on the aurone ring was found to be critical for activity. The detailed SAR analysis from the study by Lone et al. provides valuable guidance for the rational design of more potent analogs.

Mechanism of Action: Induction of Apoptosis

To elucidate the mechanism of action, the most potent compound, 6i , was evaluated for its ability to induce apoptosis in the MDA-MB-468 breast cancer cell line. The study found that compound 6i induced early apoptosis in these cells, suggesting that its cytotoxic effects are mediated through the activation of programmed cell death pathways.[3]

Apoptosis_Pathway A Compound 6i B MDA-MB-468 Breast Cancer Cells A->B Treatment C Induction of Early Apoptosis B->C Cellular Response D Cell Death C->D

Caption: Proposed mechanism of action for compound 6i in breast cancer cells.

In Vivo Studies: Evaluating Therapeutic Efficacy

While in vitro studies provide crucial initial data, in vivo evaluation in animal models is essential to determine the therapeutic potential of new chemical entities. Although specific in vivo data for derivatives of this compound are still emerging, studies on structurally related aminopyridine derivatives offer valuable insights into their potential in vivo efficacy, particularly in the context of inflammation and cancer.

Anti-inflammatory Potential in Animal Models

Research on aminopyridine derivatives has demonstrated their potential as anti-inflammatory agents. For instance, a study on new 4-aminopyridine derivatives showed their pharmacological actions in anesthetized rats.[4] While not direct derivatives of this compound, these findings suggest that the aminopyridine scaffold can be effectively utilized to develop compounds with in vivo anti-inflammatory properties. The evaluation of these compounds typically involves models of acute inflammation, such as carrageenan-induced paw edema, where a reduction in swelling indicates anti-inflammatory activity.

Anticancer Efficacy in Xenograft Models

The in vivo anticancer potential of aminopyridine derivatives has been explored in various studies. For example, a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes, which can be considered as complex derivatives of substituted pyridines, were evaluated for their anticancer activity in zebrafish-Panc-1 xenografts.[5][6] One of the compounds, a 5-(chloromethyl)-2,2′-bipyridine derivative, demonstrated significant inhibition of pancreatic tumor growth in this in vivo model.[5][6] This highlights the potential of pyridine-based compounds to exhibit significant antitumor effects in a living organism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

To assess the in vivo anti-inflammatory activity of novel compounds, the carrageenan-induced paw edema model is widely used. The following is a representative protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups: control, standard drug (e.g., indomethacin), and test compound groups (at various doses).

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Comparative Summary and Future Directions

The derivatives of this compound represent a promising class of compounds with demonstrated in vitro anticancer activity. The 5-chloro-6-methylaurone series, in particular, has yielded a lead compound (6i ) with potent and broad-spectrum cytotoxicity against a wide range of human cancer cell lines.[3] The mechanism of action for this lead compound appears to involve the induction of apoptosis.

While direct in vivo data for this specific class of derivatives is still limited, studies on structurally related aminopyridines provide a strong rationale for their further investigation in animal models of cancer and inflammation. Future research should focus on:

  • In vivo efficacy studies of the most potent in vitro compounds, such as the 5-chloro-6-methylaurone derivative 6i , in relevant xenograft models to confirm their anticancer potential.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

  • Exploration of other therapeutic areas , such as inflammatory and neurodegenerative diseases, given the broad biological activities of aminopyridines.

The continued exploration and optimization of the this compound scaffold hold significant promise for the discovery of novel and effective therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 5-Chloro-6-methylpyridin-2-amine (CAS No: 36936-23-9) is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles: Understanding the Hazard Profile

This compound is a solid chlorinated pyridine derivative.[1][2][3] Before any handling or disposal, it is crucial to recognize its hazard profile, which dictates all subsequent safety procedures. Structurally similar compounds and available safety data indicate that this chemical must be handled with significant caution.

The primary hazards are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[3][4][5]

  • Severe Irritation: It is known to cause skin irritation (Category 2) and poses a risk of serious eye damage (Category 1 or 2).[3][4][5]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[3][5]

  • Environmental Hazard: As with many chlorinated organic compounds, it is presumed to be toxic to aquatic life with long-lasting effects and must not be allowed to enter drains or waterways.[6][7][8]

The foundational principle for disposal is unequivocal: All waste containing this compound must be treated as hazardous chemical waste. [7][9][10] Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[6][9]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The causality here is simple: preventing exposure eliminates risk. Therefore, adherence to the following controls is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and preparation of waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[10]

  • Safety Stations: An operational and recently tested eyewash station and safety shower must be immediately accessible.[11]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Glove resistance should be verified with the supplier for the specific chemicals being handled.[11]

  • Body Protection: A lab coat and, if necessary, additional protective clothing must be worn to prevent skin exposure.[4][6]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][12]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance.

Step 1: Waste Segregation Collect all waste contaminated with this compound—including residual solid, contaminated labware (e.g., weighing boats, pipette tips), and used PPE—into a dedicated waste stream for halogenated organic solids .[13]

  • Scientific Rationale: This segregation is critical. The incineration of chlorinated compounds produces hydrogen chloride (HCl) gas.[6] Licensed hazardous waste facilities use specialized incinerators equipped with flue gas scrubbers to neutralize these acidic gases.[13][14] Mixing halogenated waste with non-halogenated streams complicates and increases the cost of disposal and can lead to non-compliance.[13]

Step 2: Containerization Place the segregated waste into a robust, sealable, and clearly labeled hazardous waste container.[9][10]

  • Container Specifications: The container must be made of a material compatible with the chemical and be leak-proof.

  • Labeling: The label is a critical communication tool. It must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "36936-23-9"

    • Associated Hazards (e.g., "Toxic," "Irritant")

Step 3: Secure Storage Keep the waste container tightly sealed when not in use.[8][9] Store it in a designated, well-ventilated, and secure satellite accumulation area that is away from incompatible materials like strong oxidizing agents and acids.[3][9]

Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13] The accepted and environmentally sound disposal method for chlorinated organic compounds is controlled incineration at a permitted facility.[11][14]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses. All personnel must be familiar with these procedures.

Small Spill (Minor solid spill contained within a fume hood):

  • Ensure PPE is worn correctly.[11]

  • Carefully sweep up the solid material, avoiding the creation of dust.[6][8]

  • Place the collected material and any contaminated cleaning supplies into the designated halogenated hazardous waste container.[9]

  • Decontaminate the surface area according to your lab's standard operating procedures.

  • Report the spill to your laboratory supervisor.

Large Spill (Any spill outside of a fume hood):

  • Immediately evacuate the area, alerting others as you leave.[9]

  • Prevent entry into the contaminated area.[9]

  • From a safe location, contact your institution's EHS emergency line or local emergency services (911).[9]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[9][11]

  • Ingestion: Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[4][6]

Data Summary Table

ParameterInformationSource(s)
Chemical Name This compound[1][15]
CAS Number 36936-23-9[1][2][15]
Molecular Formula C6H7ClN2[1][2][15]
Physical State Solid, Powder[1][3]
GHS Hazard Class Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Serious Eye Damage/Irritation 1/2, STOT SE 3[3][5]
Primary Disposal Route Licensed hazardous waste disposal (controlled incineration)[13][14]
Prohibited Disposal Do not dispose of down the drain or in regular trash[6][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol Start Waste Generated (e.g., residual chemical, contaminated labware) PPE Step 1: Confirm Correct PPE is Worn (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Step 2: Work Inside a Chemical Fume Hood PPE->FumeHood Spill Emergency: Spill or Exposure Occurs PPE->Spill Potential Hazard Point Segregate Step 3: Segregate Waste (Halogenated Organic Solids Stream) FumeHood->Segregate Proceed to Disposal Container Step 4: Place in a Compatible, Sealed Waste Container Segregate->Container Label Step 5: Label Container Correctly (Name, CAS, Hazard Info) Container->Label Store Step 6: Move to Designated Secure Storage Area Label->Store Arrange Step 7: Arrange Pickup via EHS or Licensed Contractor Store->Arrange End Disposal Complete Arrange->End EmergencyProc Follow Emergency Procedures (Evacuate, First Aid, Notify EHS) Spill->EmergencyProc Activate Protocol

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Chloro-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an essential operational framework for the safe handling of 5-Chloro-6-methylpyridin-2-amine (CAS No: 36936-23-9). As a substituted aminopyridine, this compound warrants a rigorous approach to personal protection due to its potential health hazards. This document moves beyond a simple checklist, offering a procedural and educational resource for researchers, scientists, and drug development professionals. Our objective is to instill a deep-seated culture of safety by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system of protection.

Immediate Safety Briefing: Hazard Profile

This compound is a solid organic compound classified as hazardous.[1][2] Understanding its specific risks is the first step toward mitigating them. The primary hazards associated with this chemical are:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Some related compounds are even classified as toxic or fatal upon skin contact.[5]

  • Skin and Eye Irritation : The compound is known to cause skin irritation and serious eye irritation.[3][6]

  • Respiratory Irritation : Inhalation of dust may cause respiratory system irritation.[3][5]

Given this profile, exposure prevention is paramount. The following guide details the necessary engineering controls, personal protective equipment (PPE), and handling protocols to ensure your safety.

The Foundation of Safety: Engineering Controls

Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety. These controls are your primary, non-negotiable line of defense.

  • Chemical Fume Hood : All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be conducted inside a properly functioning and certified laboratory chemical fume hood.[7][8][9] This is critical to minimize the inhalation of airborne dust or vapors.

  • Ventilation : The laboratory should have adequate general ventilation. Local exhaust ventilation is preferred to control contaminants at their source.[6][10]

  • Emergency Equipment : An emergency eyewash station and a safety shower must be located within a 10-second travel distance of the handling area.[3][8][11] Ensure these are unobstructed and tested regularly.

Personal Protective Equipment: Your Direct Shield

PPE is the final barrier between you and the chemical. It must be selected and used correctly for every task involving this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[3]

  • Mandatory : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][11]

  • Enhanced Protection : When there is a significant risk of splashing, supplement goggle use with a face shield.[12] Standard eyeglasses are not a substitute for safety goggles.

Hand Protection

Dermal contact is a significant route of exposure, with potentially harmful or fatal consequences.[3][5]

  • Glove Selection : Wear impervious gloves to prevent skin exposure.[13] While nitrile gloves are common in labs, some pyridine-based compounds can degrade them. Butyl rubber or polyvinyl alcohol (PVA) gloves often provide superior protection against pyridines.[8] Crucially, always consult the glove manufacturer's compatibility chart for specific breakthrough times for the chemical you are handling.

  • Technique : Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs, phones, or keyboards. Wash your hands thoroughly with soap and water after removing gloves.

Body Protection

To prevent accidental skin contact from spills or dust, appropriate body protection is essential.

  • Lab Coat : A fully-buttoned lab coat is the minimum requirement.[8]

  • Chemical-Resistant Apron : For procedures involving larger quantities or a higher risk of splashing, wear a chemical-resistant apron over the lab coat.

  • Clothing : Wear long pants and closed-toe shoes. Contaminated clothing should be removed immediately and laundered separately before reuse.[10]

Respiratory Protection

Inhalation of dust can irritate the respiratory system.[3]

  • When Required : A respirator is necessary if engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when dust generation is unavoidable.[5][11]

  • Type : Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][11]

  • Program Compliance : Use of a respirator requires that the user be medically cleared, fit-tested, and trained as part of a formal respiratory protection program.[8]

PPE Selection Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Container Transport Safety GlassesTask-appropriate glovesLab CoatNot typically required
Weighing Solid Chemical Safety GogglesCompatible Gloves (e.g., Butyl Rubber)Lab CoatRequired if outside a fume hood
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble-gloving with compatible glovesLab Coat & Chemical ApronNot required within a fume hood
Reaction Workup/Transfers Chemical Safety Goggles & Face ShieldDouble-gloving with compatible glovesLab Coat & Chemical ApronNot required within a fume hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty compatible glovesChemical-Resistant Suit/ApronRequired (Particulate filter)

Procedural Guide: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is critical for safety. The following diagram and steps outline the process from start to finish.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS & Procedure B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Assemble All Materials B->C D 4. Don PPE Correctly C->D E 5. Perform Chemical Work (Weighing, Transfer) D->E Enter Handling Phase F 6. Securely Close Containers E->F G 7. Decontaminate Work Area F->G Enter Cleanup Phase H 8. Segregate Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Step 1: Pre-Handling Safety Checklist
  • Review the Safety Data Sheet (SDS) for this compound.[8]

  • Confirm that the chemical fume hood is on and functioning correctly.

  • Verify the location and accessibility of the nearest eyewash station and safety shower.[11]

  • Assemble all necessary equipment and reagents to minimize movement in and out of the hood.

  • Designate a specific area for waste collection.

Step 2: Donning PPE - The Correct Sequence
  • Put on your lab coat and ensure it is fully buttoned.

  • If required, put on your respirator.

  • Put on chemical safety goggles (and face shield if needed).

  • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step 3: Safe Handling Within the Fume Hood
  • Handle the chemical at least 6 inches inside the fume hood sash.

  • When weighing the solid, use a spatula and weigh paper or a weighing boat. Avoid creating dust.[11][13]

  • If adding the solid to a solvent, do so slowly to prevent splashing.

  • Keep the primary container tightly sealed when not in use.[7]

Step 4: Doffing PPE - Avoiding Contamination
  • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.

  • Remove your lab coat, turning it inside out as you remove it.

  • Remove your face shield and goggles.

  • If used, remove your respirator last.

  • Wash hands thoroughly with soap and water.[3]

Emergency Protocols: Spill and Exposure Management

Accidents can happen. A clear, pre-planned response is essential.

Minor Spill (Inside Fume Hood)
  • Alert nearby personnel.

  • Use an absorbent material like sand or vermiculite to cover the spill.

  • Carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust.[11]

  • Decontaminate the area with an appropriate solvent and wipe clean.

  • Dispose of all cleanup materials as hazardous waste.

Major Spill (Outside Fume Hood)
  • Evacuate the immediate area and alert all personnel.

  • If safe to do so, increase ventilation.

  • Call your institution's emergency response team (e.g., EH&S).

  • Only personnel trained and equipped with full protective clothing and breathing apparatus should handle the cleanup.

First Aid for Exposure
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][10]

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][10]

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Segregation : All materials contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) must be collected as hazardous waste.

  • Containers : Use a sealable, airtight, and clearly labeled waste container.[8]

  • Disposal : Dispose of all waste through your institution's hazardous waste management program, following all local, regional, and national regulations.[3][6][14]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.